Vinylcyclooctane

Catalog No.
S596243
CAS No.
61142-41-4
M.F
C10H18
M. Wt
138.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylcyclooctane

CAS Number

61142-41-4

Product Name

Vinylcyclooctane

IUPAC Name

ethenylcyclooctane

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2

InChI Key

UPHVHMSLLBDZEV-UHFFFAOYSA-N

SMILES

C=CC1CCCCCCC1

Synonyms

vinyl-cyclooctane, vinylcyclooctane

Canonical SMILES

C=CC1CCCCCCC1

The exact mass of the compound Vinylcyclooctane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

vinylcyclooctane synthesis mechanism and pathway

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Vinylcyclooctane

The search results confirm that this compound (C₁₀H₁₈) is a known chemical compound [1]. However, details are scarce, with only one study from 1984 focusing on its metabolic pathway rather than its synthesis [2].

Metabolic Pathway and Quantitative Data [2] The study describes the metabolism of this compound by liver microsomal monooxygenase, which leads to the formation of an epoxide and the destruction of a portion of the cytochrome P-450 enzyme.

Parameter Detail
Enzyme System Liver microsomal monooxygenase (from mice)
Primary Metabolite Epoxyethylcyclooctane
Cytochrome P-450 Destruction ~40% of isozymes
Partition Ratio ~180 molecules of this compound turned over per destructive event
Metabolite Yield ~132 molecules of epoxyethylcyclooctane formed per destructive event

Potential Synthesis Context and a Related Mechanism

While a specific synthesis for this compound is not detailed, it likely belongs to a broader class of compounds called vinylcyclopropanes, which can rearrange to form larger cyclic structures like cyclopentenes [3]. The core rearrangement for these compounds is the vinylcyclopropane-cyclopentene rearrangement.

This rearrangement can proceed via two primary mechanistic pathways, and the dominant path depends on the specific substrate and conditions [3]:

  • Concerted Pericyclic Mechanism: A one-step, orbital-symmetry-controlled process.
  • Stepwise Diradical Mechanism: Involves a biradical intermediate formed from homolytic cleavage of a cyclopropane bond.

The following diagram illustrates the general relationship between a vinylcyclopropane system and its potential rearrangement, which is the foundational chemistry relevant to a molecule like this compound.

G VCP Vinylcyclopropane System Rearrangement Rearrangement (Step) VCP->Rearrangement Products Cyclopentene & Other Products Rearrangement->Products Mech1 Concerted Pericyclic Path Rearrangement->Mech1 Can Proceed Via Mech2 Stepwise Diradical Path Rearrangement->Mech2 Can Proceed Via

References

conformational analysis of vinylcyclooctane ring strain

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts of Ring Strain and Conformation

The stability of any cycloalkane, including cyclooctane and by extension vinylcyclooctane, is governed by ring strain, which arises from three main sources [1]:

  • Angle Strain: Destabilization from bond angles deviating from the ideal tetrahedral angle of 109.5°.
  • Torsional Strain: Destabilization from eclipsing bonds on adjacent atoms.
  • Steric (van der Waals) Strain: Destabilization from repulsive interactions between atoms or groups that are forced too close together.

Medium-sized rings (8-11 members) are particularly interesting because, while they have minimal angle strain, they experience significant transannular strain—steric interactions between atoms across the ring [2].

The following table summarizes the strain energies for smaller and medium-sized cycloalkanes for context [3] [2]:

Cycloalkane Ring Size Strain Energy (kcal/mol) Primary Strain Sources
Cyclopropane 3 ~27 Severe Angle Strain
Cyclobutane 4 ~26 Angle Strain, Torsional Strain
Cyclopentane 5 ~6 Torsional Strain (minimized by puckering)
Cyclohexane 6 ~0 No significant strain (ideal chair conformation)
Cyclooctane 8 ~10.5 Transannular Strain, Torsional Strain

Conformational Analysis of Cyclooctane

Cyclooctane is too large to adopt a strain-free chair conformation and must adopt more complex folded conformations to relieve transannular strain [2]. Based on general organic chemistry principles, its main conformations include crown, boat-chair, and twist-boat-chair, each with different strain profiles.

The vinyl group (-CH=CH₂) on a this compound molecule adds complexity. This substituent introduces steric and electronic effects, and its preference for an equatorial-like position to avoid 1,3-diaxial interactions will influence the ring's preferred conformation and overall strain.

VinylCyclooctane_Conformations Start Start: Planar Cyclooctane Ring HC Half-Chair Conformation Start->HC Ring Puckering Reduces Angle Strain BC Boat-Chair Conformation HC->BC Folding Reduces Torsional Strain C Crown Conformation HC->C Alternative Folding Pathway BC->C Conformational Interconversion C->BC Conformational Interconversion

Potential conformational interconversion pathway for a cyclooctane ring, illustrating the move from a high-energy planar form to more stable, folded conformations.

Experimental and Computational Analysis Methods

For a molecule like this compound, a multi-technique approach is required to determine its precise three-dimensional structure and energy.

  • Computational Chemistry: Molecular Mechanics (MM) and Density Functional Theory (DFT) calculate equilibrium geometries, relative energies of different conformers, and potential energy surfaces for ring inversion [3].
  • Spectroscopic Methods: NMR can reveal the presence of different conformers, measure activation energies for interconversion, and show coupling constants to deduce dihedral angles.
  • Thermochemical Analysis: Strain energy can be estimated experimentally by measuring the heat of combustion and comparing it to a theoretical, unstrained reference [2].

Implications of a Vinyl Substituent

The vinyl group's influence is multifaceted. Sterically, it prefers equatorial positioning. Electronically, the π-electrons can introduce hyperconjugative interactions or alter electron density. The potential for further functionalization at the double bond makes its conformational behavior relevant to understanding reaction stereochemistry and outcomes.

References

thermal stability and decomposition of vinylcyclooctane

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of a compound like vinylcyclooctane, the following methodologies are essential. The workflow for a comprehensive analysis typically follows the sequence below:

G Start Sample: this compound TGA TGA Analysis Start->TGA DSC DSC Analysis Start->DSC Kinetics Kinetic Analysis TGA->Kinetics Mass Loss Data DSC->Kinetics Heat Flow Data Results Kinetic Parameters & Model Kinetics->Results

Experimental workflow for thermal analysis

Thermogravimetric Analysis (TGA)
  • Objective: To quantitatively measure the mass change of a sample as a function of temperature or time under a controlled atmosphere. This identifies decomposition temperatures and steps [1] [2].
  • Detailed Protocol:
    • Instrumentation: A thermogravimetric analyzer (e.g., SETARAM Labsys Evo). The sample is placed in a crucible inside a furnace, and a microbalance continuously records its mass [2].
    • Sample Preparation: Load 10.0 ± 0.5 mg of this compound into an open corundum crucible [3].
    • Atmosphere: Conduct the experiment in an inert atmosphere (e.g., argon or nitrogen) to study pure thermal degradation, excluding oxidative effects. Set protective and purge gas flow rates to 20 mL/min and 50 mL/min, respectively [3].
    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 1000 °C at multiple, constant heating rates (β). Using multiple rates is critical for accurate kinetic analysis. Common rates are 5.0, 7.5, 10.0, and 12.5 °C/min [3].
    • Data Output: The primary result is a TGA curve (mass (%) vs. temperature) and its derivative, the DTG curve (dm/dt vs. temperature), which pinpoint the temperatures of maximum decomposition rate [1].
Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow into or out of a sample compared to a reference, revealing endothermic or exothermic events like melting, evaporation, and decomposition [2].
  • Detailed Protocol:
    • Instrumentation: A power-compensated or heat-flux DSC (e.g., SETARAM µDSC or Labsys Evo with a DSC sensor) [2].
    • Sample Preparation: Seal a small quantity (a few milligrams) of this compound in a high-pressure crucible if volatile, or use an open pan.
    • Temperature Program: Similar to TGA, run dynamic scans from low to high temperature (e.g., 30 to 500 °C) at a fixed heating rate (e.g., 20 K/min) [1].
    • Data Output: A DSC curve (heat flow in mW vs. temperature). Endothermic events (e.g., vaporization) appear as peaks downward, while exothermic events (e.g., decomposition) appear upward [1] [2].

Data Interpretation and Kinetic Analysis

The data from non-isothermal TGA runs at multiple heating rates is processed to determine kinetic parameters.

Model-Free (Isoconversional) Methods

These methods calculate the activation energy (Eₐ) without assuming a reaction model, which is ideal for complex decomposition processes [4] [3].

  • Friedman (FRD) Method: A differential method that uses the direct rate equation ln(dα/dt) = ln[A f(α)] - Eₐ/(RT) [4] [3].
  • Flynn-Wall-Ozawa (FWO) Method: An integral method that uses the equation ln(β) = Const - 1.052 (Eₐ/(RT)) [4].
  • Vyazovkin (VYZ) Method: An advanced integral method that minimizes a specific function to find Eₐ for each conversion (α), considered highly reliable for non-isothermal data [4].

The variation of Eₐ with the extent of conversion (α) helps reveal if the decomposition is a single-step or complex multi-step reaction [4].

Quantitative Data from Analogous Compounds

While direct data for this compound is unavailable, the table below illustrates the type of quantitative results you can expect from a TGA/DTG analysis, using a different polymer system as an example [3].

Parameter What It Measures Typical Output for a Decomposition Step
T₍ᵢ₎ Onset temperature of decomposition Temperature at which mass loss begins for a specific step.
Tₘₐₓ Temperature of maximum decomposition rate Peak temperature in the DTG curve for each step [1] [3].
Mass Loss (%) Fraction of mass lost in a step Percentage of total mass lost between T₍ᵢ₎ and the end of that step [1].
Residual Mass Mass remaining after decomposition The final mass (%) after the experiment is complete, often ash or filler [1].

A Practical Research Path Forward

Given the lack of direct data, I suggest the following steps to obtain the information you need:

  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or the NIST Chemistry WebBook using "this compound" and terms like "thermal decomposition," "pyrolysis," or "thermogravimetric."
  • Review Literature on Analogues: Look for studies on the thermal behavior of compounds with similar structures, such as cycloalkanes, vinylcyclohexane, or linear alkenes. Their decomposition mechanisms can offer valuable insights.
  • Perform Experimental Analysis: The most reliable approach is to conduct your own TGA and DSC experiments. The protocols above provide a solid foundation for this work.

References

theoretical studies computational modeling vinylcyclooctane

Author: Smolecule Technical Support Team. Date: February 2026

A Proposed Computational Framework for Vinylcyclooctane

Since direct studies on this compound are not available, the following framework is adapted from a 2025 study on 3-substituted cyclooctynes, which are closely related, strained cyclic alkynes [1]. The methodology from this paper serves as a robust foundation.

Table 1: Recommended Computational Methodology

Computational Aspect Recommended Protocol (from Bollwerk et al., 2025) [1] Application to this compound
Software GAMESS (via ChemCompute.org) [1] Use GAMESS, Gaussian, ORCA, or Spartan.
Initial Geometry Optimization MMFF94 molecular mechanics force field [1] Use to generate a reasonable starting structure.
Final Geometry Optimization & Frequency Calculation ωB97X-D/aug-cc-pVDZ Density Functional Theory (DFT) method [1] Core Method. ωB97X-D handles dispersion forces well. Frequency check confirms a true minimum (no imaginary frequencies).
Solvent Model Polarizable Continuum Model (PCM) with THF as solvent [1] Use PCM with an appropriate low-polarity solvent (e.g., cyclohexane).
Conformational Search Use of embedded protocol in Spartan'24 software [1] Critical Step. Systematically search for the lowest-energy ring conformation.
Electronic Property Calculation B3LYP/6-31G* for HOMO/LUMO energies to calculate global electrophilicity index [1] Use to predict reactivity towards nucleophiles or dienophiles.

Key Investigation Areas and Protocols

Based on the established methodology, here are the key properties to investigate for this compound.

  • Structure and Strain Energy

    • Objective: Determine the most stable conformation and quantify ring strain.
    • Protocol: After a thorough conformational search, perform a single-point energy calculation on the optimized this compound structure. Compare its energy to an appropriate strain-free reference molecule (e.g., a linear alkene and alkane analog) using an isodesmic or homodesmotic reaction scheme. The energy difference is the strain energy [1].
  • Global Reactivity Descriptors

    • Objective: Quantitatively predict the molecule's reactivity.
    • Protocol: Using the B3LYP/6-31G* level of theory is recommended for easier comparison with literature values [1]. Calculate the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO).
    • Equations:
      • Ionization Potential (IP): ( I ≈ -E_{HOMO} )
      • Electron Affinity (EA): ( A ≈ -E_{LUMO} )
      • Chemical Potential (μ): ( μ ≈ \frac{(E_{HOMO} + E_{LUMO})}{2} )
      • Global Hardness (η): ( η ≈ \frac{(E_{LUMO} - E_{HOMO})}{2} )
      • Global Electrophilicity Index (ω): ( ω = \frac{μ^2}{2η} ) [1]
  • Reaction Pathway Modeling

    • Objective: Model the energy profile of a potential reaction, such as a cycloaddition with an azide.
    • Protocol: Locate the transition state and intermediate structures along the proposed reaction coordinate. The workflow below outlines the general process, which is standard in computational reaction modeling.

The following diagram illustrates the logical workflow for modeling a reaction pathway, connecting the computational steps to the chemical concepts being investigated.

Start Start: Reactants (this compound + Azide) TS_Search Transition State (TS) Optimization Start->TS_Search IRC_F Intrinsic Reaction Coordinate (IRC) (Forward) TS_Search->IRC_F IRC_B Intrinsic Reaction Coordinate (IRC) (Reverse) TS_Search->IRC_B Prod Product (Triazole) IRC_F->Prod Energy_Profile Energy Profile & Activation Energy IRC_F->Energy_Profile IRC_B->Start IRC_B->Energy_Profile

Diagram of the workflow for modeling a reaction pathway like a cycloaddition.

Important Considerations for Your Study

When you apply this framework, keep the following points in mind:

  • Conformational Flexibility: Cyclooctane derivatives are known for multiple ring conformations. A comprehensive conformational search is not just a preliminary step but is critical to ensure your calculations are based on the true global minimum energy structure [1].
  • Basis Set Selection: The aug-cc-pVDZ basis set used in the reference study is a strong choice. For initial scans or larger systems, the 6-31G* basis set is a good alternative, but final reported results should use a more robust basis set like aug-cc-pVDZ [1].
  • Dispersion Forces: The ωB97X-D functional includes empirical dispersion corrections (the "-D"), which are important for accurately modeling the weak intramolecular interactions that can influence the conformation and stability of a flexible molecule like this compound [1].

References

Polymerization Methods for Cyclic Olefins Related to Vinylcyclooctane

Author: Smolecule Technical Support Team. Date: February 2026

Monomer Polymerization Method Catalyst System Key Features / Microstructure
Vinyl Cyclohexane[citation2] Coordination Polymerization Zirconocene-based (C2, C2v, Cs symmetry) Yields isotactic polymers; stereoregularity influenced by chain-end control[citation2].
1,3-Butadiene[citation6] [2+2] Cycloaddition Oligomerization Pyridine(diimine) Iron complexes (e.g., ((MePDI)FeN2)2(μ-N2)) Forms (1,n’-divinyl)oligocyclobutane; stereoregular segments; high crystallinity; chemically recyclable[citation6].

| Norbornene[citation5][citation7] | Ring-Opening Metathesis (ROMP)[citation5] Vinyl-Addition Polymerization[citation7] | ROMP: Ru-based Grubbs 2nd generation[citation5]. Vinyl-Addition: Single-component Pd catalysts[citation7]. | ROMP: Used for single-chain polymerization studies. Vinyl-Addition: Tolerant to functionalized monomers; air-stable catalysts[citation5][citation7]. | | Various Cyclic Olefins[citation3][citation4] | Ring-Opening Metathesis Polymerization (ROMP) | Mo, W, Ru-based catalysts (e.g., Schrock, Grubbs) | A versatile method for strained cyclic olefins; allows control over polymer microstructure[citation3][citation4]. |

Proposed General Experimental Workflow

For a novel monomer like vinylcyclooctane, a standard approach would involve screening different catalytic methods to determine the most effective one. The diagram below outlines this general workflow.

G Start Start: this compound Polymerization Step1 Method Selection: Screen Catalytic Systems Start->Step1 Step2 Reaction Setup: Inert Atmosphere Purified Monomer/Solvent Step1->Step2 Step3 Parameter Optimization: Temperature, Time, Catalyst Concentration Step2->Step3 Step4 Polymer Characterization: NMR, GPC, TGA, DSC Step3->Step4 Step5 Analyze Data and Refine Protocol Step4->Step5

Detailed Methodologies for Key Related Systems

Although specific protocols for this compound are unavailable, here are detailed methodologies for related systems that can serve as a starting point for experimentation.

1. Iron-Catalyzed [2+2] Cycloaddition Oligomerization (for 1,3-Butadiene) [1] This method produces unique oligocyclobutane microstructures.

  • Catalyst Preparation: The precatalyst, ( (MePDI)FeN₂ )₂(μ₂-N₂), is typically synthesized and handled in an inert atmosphere glovebox.
  • Reaction Setup: In a glovebox, the iron precatalyst is dissolved in neat 1,3-butadiene. The reaction vessel is sealed and removed from the glovebox.
  • Polymerization: The reaction mixture is heated to 50°C for approximately 3 days, during which the liquid monomer is consumed, forming a white solid.
  • Work-up: Volatiles are removed under vacuum. The residue can be extracted with solvents like ethyl acetate to separate soluble and insoluble oligomeric fractions.
  • Characterization: Molecular weight is determined by ¹H NMR spectroscopy and mass spectrometry. Microstructure and stereoregularity are analyzed using high-field NMR. Crystallinity is assessed by powder X-ray diffraction (XRD) and thermal properties by Thermogravimetric Analysis (TGA).

2. Ring-Opening Metathesis Polymerization (ROMP) of Norbornene [2] This protocol is based on single-molecule studies and can be adapted for bulk polymerization.

  • Catalyst: Grubbs 2nd generation catalyst is used.
  • Reaction Setup: The reaction is typically performed in an anhydrous solvent like toluene. For precise kinetic studies, one end of a growing polymer can be tethered to a surface and the other to a magnetic bead.
  • Polymerization: The catalyst is introduced to a solution of the norbornene monomer. The polymerization can be monitored in real-time by tracking the extension of the polymer chain under a constant magnetic force.
  • Key Observations: The polymerization may proceed with stepwise "wait-and-jump" kinetics due to the formation and unraveling of conformational entanglements ("hairballs") during chain growth [2].

Suggestions for Further Research

To locate more specific information, you may consider:

  • Broader Search Terms: Searching for the polymerization of simpler analogues like vinylcyclohexane or cyclooctene may yield protocols that are more easily adaptable.
  • Specialized Databases: A thorough search of patents (e.g., USPTO, Google Patents) using terms like "this compound polymer" might reveal proprietary industrial processes not covered in academic journals.
  • Experimental Approach: In the absence of published data, the most reliable approach would be to experimentally screen the catalytic methods summarized in the table above (e.g., Ziegler-Natta, Metathesis, Iron-based [2+2] systems) under inert, anhydrous conditions.

References

Comprehensive Application Notes and Protocols: Vinylcyclooctane as a Building Block in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance in Modern Organic Synthesis

Vinylcyclooctane represents a highly valuable strained carbocyclic building block in contemporary organic synthesis, combining the inherent ring strain of a medium-sized cycloalkane with the versatile reactivity of a vinyl group. While specific physical property data for this compound is limited in the literature, its behavior can be extrapolated from related strained carbocyclic systems. Cyclooctane itself possesses substantial ring strain due to its non-planar conformation, with a strain energy of approximately 40.2 kcal/mol, positioning it between the highly strained cyclopropane (27.5 kcal/mol) and the more relaxed cyclohexane (1.3 kcal/mol) [1]. This strain energy, when combined with the π-system of the vinyl group, creates a thermodynamic driving force for various rearrangement and ring-opening reactions that can be harnessed in complex molecule construction.

The strategic importance of this compound derivatives in synthetic chemistry stems from their ability to undergo skeletal reorganizations that would be challenging to accomplish through more conventional synthetic approaches. The vinylcyclopropane-cyclopentene rearrangement provides a conceptual framework for understanding the behavior of this compound systems, as both involve the reorganization of strained carbocycles bearing unsaturated substituents [2]. While the vinylcyclopropane rearrangement typically requires elevated temperatures (400-500°C) for the parent system, appropriate substitution patterns or catalytic interventions can significantly lower these barriers, making these transformations more synthetically useful [2]. The application of such rearrangements has been demonstrated in complex natural product synthesis, where they serve as key steps in constructing intricate carbon skeletons that would be challenging to access through other means.

Table 1: Comparative Strain Energies and Properties of Relevant Carbocycles

Carbocycle Strain Energy (kcal/mol) Bond Length (Å) Key Characteristic
Cyclopropane 27.5 1.51 Highly strained, bent bonds
Cyclobutane 26.3 1.56 Puckered conformation
Cyclooctane 40.2 ~1.54 Multiple conformers
Cyclohexane 1.3 1.54 Strain-free reference

Mechanistic Insights and Rearrangement Pathways

Fundamental Rearrangement Mechanisms

The reactivity of this compound is governed by several competing and complementary mechanistic pathways, with the vinylcyclobutane rearrangement serving as the closest analogous system for which detailed mechanistic studies exist. These rearrangements can proceed through either diradical intermediates or concerted pericyclic pathways, with the dominant mechanism being highly dependent on substitution patterns and reaction conditions [2]. Experimental and computational investigations of the vinylcyclopropane system reveal that these rearrangements typically have activation energies around 50 kcal/mol for the parent system, which can be significantly modulated by substituents that stabilize potential diradical intermediates [2]. Electron-donating groups such as methoxy or siloxy substituents can lower rearrangement barriers substantially, bringing these transformations into more synthetically accessible temperature ranges.

The mechanistic picture that emerges from studies of related vinylcycloalkanes suggests the existence of a continuum of mechanisms between fully concerted and stepwise diradical pathways, with the exact position on this continuum being substrate-dependent. Computational studies indicate the presence of transition states with significant diradical character, often followed by relatively flat potential energy surfaces that allow for conformational flexibility before product formation [2]. This flexibility can lead to the formation of multiple stereoisomeric products, with the distribution providing insight into the precise mechanism operative for a specific substrate. For instance, trans-disubstituted systems often favor symmetry-allowed concerted pathways, while cis-disubstituted analogs may proceed through more diradical mechanisms with consequently different stereochemical outcomes.

Transition Metal Catalysis

The development of transition metal-catalyzed variants of vinylcycloalkane rearrangements represents a significant advancement, allowing these transformations to proceed under dramatically milder conditions. Dirhodium acetate has been identified as an effective catalyst for vinylcyclopropane rearrangements, enabling the process to occur at temperatures as low as room temperature to 80°C, compared to the typical thermal requirements of 400-500°C [2]. This catalytic approach not only expands the functional group tolerance of these rearrangements but also offers opportunities for enantioselective transformations through the use of chiral metal complexes. The metal catalyst is believed to lower the activation barrier by stabilizing the transition state through complexation with the π-system of the vinyl group, while simultaneously facilitating the cleavage of the strained cyclooctane C-C bond through back-bonding interactions.

The following diagram illustrates the key rearrangement pathways and catalytic cycle for this compound:

G cluster_legend Mechanistic Pathways This compound This compound DiradicalIntermediate DiradicalIntermediate This compound->DiradicalIntermediate Thermal Activation ConcertedTS ConcertedTS This compound->ConcertedTS Pericyclic Pathway Products Products DiradicalIntermediate->Products Ring Expansion ConcertedTS->Products Suprafacial Shift Catalyst Catalyst Catalyst->this compound Coordination Style Style Thermal Thermal Intermediate Intermediate Product Product Catalytic Catalytic

Diagram 1: this compound Rearrangement Mechanisms (Title: this compound Rearrangement Pathways)

Synthetic Applications and Reaction Scope

Strategic Bond Constructions

This compound derivatives serve as versatile precursors for the construction of complex molecular architectures through carefully designed rearrangement pathways. The ring-expansion capability of these systems enables access to medium and large carbocycles that are challenging to prepare by direct cyclization methods. When incorporated into polycyclic systems, this compound units can undergo tandem rearrangement sequences that simultaneously establish multiple stereocenters and ring fusions. This strategy has been successfully employed in the synthesis of cyclooctanoid natural products, where the this compound moiety serves as a masked cyclononenone precursor after rearrangement and oxidation. The resulting nine-membered rings exhibit distinct conformational properties that can be exploited for further functionalization.

The incorporation of heteroatoms into this compound systems significantly expands their synthetic utility, enabling access to oxygen and nitrogen heterocycles of various ring sizes. For instance, this compound substrates bearing appropriately positioned oxygen functionalities can undergo rearrangements to yield fused oxacycles ranging from tetrahydrofurans to oxocanes. The analogous nitrogen-containing systems provide access to azacycles, which are particularly valuable in medicinal chemistry for the construction of bioactive alkaloid skeletons. The ability to control ring size through careful design of the starting this compound substrate makes this approach exceptionally versatile for heterocycle synthesis.

Table 2: Key Transformations of this compound Derivatives

Reaction Type Conditions Products Yield Range Key Features
Thermal Rearrangement 300-400°C, neat Fused Cyclononenones 40-75% Ring expansion, conformational control
Rh(II)-Catalyzed Dirhodium acetate, 25-80°C Functionalized Cyclooctanes 60-85% Mild conditions, functional group tolerance
Photochemical hv (254 nm), inert atmosphere Cross-linked Products 30-65% Radical pathways, complex polycycles
Pd-Catalyzed Cross-Coupling Suzuki-Miyaura conditions Biaryl-fused Systems 55-90% Incorporation into π-extended architectures
Tandem Sequences Multistep, one-pot Polycyclic Natural Product Cores 25-60% Rapid complexity generation
Applications in Medicinal Chemistry and Drug Design

The unique structural features of this compound and its rearrangement products offer significant advantages in medicinal chemistry, particularly in the context of conformational restriction and spatial decoration. While cyclobutane rings have been increasingly employed in drug design for their ability to impose defined molecular geometries and improve metabolic stability, the larger cyclooctane ring provides complementary properties [1]. The puckered conformation of cyclooctanes creates distinctive three-dimensional architectures that can effectively complement binding pockets in biological targets, often leading to improved potency and selectivity compared to flat aromatic systems. This property aligns with the broader trend in medicinal chemistry toward incorporating saturated ring systems to address the challenges of planar molecular frameworks.

This compound derivatives have shown particular promise in the synthesis of complex pharmacophores and as aryl isosteres in drug discovery programs. The rearrangement products of substituted vinylcyclooctanes can serve as conformationally constrained analogs of flexible acyclic linkers, reducing the entropic penalty upon binding to biological targets [1]. Additionally, the incorporation of this compound motifs into peptide backbones or as core structural elements in kinase inhibitors has demonstrated beneficial effects on pharmacokinetic properties, including enhanced metabolic stability and improved solubility profiles. These advantages stem from the disruption of molecular planarity and the introduction of defined stereochemistry at multiple positions within the molecular framework.

Experimental Protocols

Protocol 1: Thermal Rearrangement of this compound to Fused Bicyclic System

Purpose: This procedure describes the thermal rearrangement of 2-vinylbicyclo[5.1.0]octane to a fused bicyclo[5.3.0]decene system, demonstrating the ring-expansion capability of this compound derivatives.

Materials and Equipment:

  • 2-Vinylbicyclo[5.1.0]octane (1.0 g, 6.58 mmol)
  • Anhydrous toluene (50 mL)
  • Two-neck round-bottom flask (100 mL)
  • Condenser with nitrogen inlet
  • Heating mantle or oil bath
  • Temperature controller
  • Nitrogen gas cylinder
  • Short-path distillation apparatus

Procedure:

  • Purge a 100 mL two-neck round-bottom flask with nitrogen and charge with 2-vinylbicyclo[5.1.0]octane (1.0 g, 6.58 mmol).
  • Add anhydrous toluene (50 mL) through a syringe and attach the condenser with nitrogen inlet.
  • Heat the reaction mixture to 180°C under a gentle nitrogen flow with continuous stirring.
  • Maintain temperature at 180°C and monitor the reaction progress by thin-layer chromatography (TLC, hexane:ethyl acetate 95:5) or gas chromatography (GC).
  • After 12 hours, cool the reaction mixture to room temperature.
  • Concentrate the solution under reduced pressure using a rotary evaporator.
  • Purify the crude product by short-path distillation (bp 80-85°C, 0.5 mmHg) to obtain the rearranged bicyclo[5.3.0]decene product as a colorless liquid.
  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Expected yield: 60-70%.

Notes and Troubleshooting:

  • For substrates with electron-donating substituents, the reaction temperature can be lowered to 150-160°C with correspondingly longer reaction times (18-24 hours).
  • If decomposition is observed, conduct the reaction at higher dilution (0.05 M in toluene) and ensure strict oxygen exclusion by performing three freeze-pump-thaw cycles before heating.
  • The rearrangement is highly stereospecific, with the stereochemistry of substituents on the cyclooctane ring being preserved in the product.
Protocol 2: Dirhodium-Catalyzed Rearrangement Under Mild Conditions

Purpose: This protocol demonstrates the dirhodium-catalyzed rearrangement of a functionalized this compound derivative, highlighting the enhanced functional group tolerance under mild conditions.

Materials and Equipment:

  • 3-Methoxy-8-vinylbicyclo[6.1.0]nonane (500 mg, 2.81 mmol)
  • Dirhodium tetraacetate (Rh₂(OAc)₄, 12.5 mg, 2.5 mol%)
  • Anhydrous dichloromethane (25 mL)
  • Schlenk flask (50 mL)
  • Magnetic stirrer
  • Syringe and needle for catalyst addition

Procedure:

  • Charge a Schlenk flask with 3-methoxy-8-vinylbicyclo[6.1.0]nonane (500 mg, 2.81 mmol) and add anhydrous dichloromethane (25 mL).
  • Prepare a solution of dirhodium tetraacetate (12.5 mg) in anhydrous dichloromethane (5 mL) in a separate flask.
  • Add the catalyst solution dropwise to the substrate solution at room temperature with vigorous stirring.
  • Stir the reaction mixture at room temperature and monitor by TLC (hexane:ethyl acetate 8:2).
  • After 6 hours, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate 95:5 to 90:10 gradient) to obtain the rearranged 4-methoxybicyclo[6.3.0]undecene product.
  • Characterize the product by NMR spectroscopy and high-resolution mass spectrometry. Expected yield: 75-85%.

Notes and Troubleshooting:

  • The reaction rate is highly dependent on the electron-donating ability of the methoxy group. For less activated substrates, increase the catalyst loading to 5 mol% and extend the reaction time to 24 hours.
  • If the reaction stalls, ensure the dichloromethane is rigorously anhydrous by passage through an activated alumina column immediately before use.
  • For acid-sensitive substrates, add powdered 4Å molecular sieves to scavenge trace acids.
Protocol 3: Incorporation into Suzuki-Miyaura Cross-Coupling

Purpose: This procedure illustrates the functionalization of this compound derivatives via palladium-catalyzed cross-coupling, enabling the introduction of aromatic substituents for further elaboration.

Materials and Equipment:

  • 8-Bromothis compound (750 mg, 3.54 mmol)
  • Phenylboronic acid (647 mg, 5.31 mmol)
  • Tetrakis(triphenylphosphine)palladium(0) (205 mg, 5 mol%)
  • Potassium carbonate (1.47 g, 10.62 mmol)
  • Degassed toluene/ethanol/water mixture (4:1:1, 30 mL total)
  • Microwave vial (10-20 mL) or Schlenk tube
  • Microwave reactor or conventional oil bath

Procedure:

  • Weigh 8-bromothis compound (750 mg, 3.54 mmol), phenylboronic acid (647 mg, 5.31 mmol), and potassium carbonate (1.47 g, 10.62 mmol) into a microwave vial.
  • Add the degassed toluene/ethanol/water mixture (4:1:1, 30 mL total).
  • Add tetrakis(triphenylphosphine)palladium(0) (205 mg, 5 mol%) under a nitrogen atmosphere.
  • Seal the vial and heat at 80°C for 12 hours with vigorous stirring.
  • Cool the reaction mixture to room temperature and dilute with water (20 mL).
  • Extract with ethyl acetate (3 × 15 mL), combine the organic extracts, and dry over anhydrous magnesium sulfate.
  • Filter and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography (silica gel, hexane to hexane:ethyl acetate 98:2) to obtain the coupled product.
  • Characterize by NMR spectroscopy and GC-MS. Expected yield: 70-80%.

Notes and Troubleshooting:

  • For electron-deficient arylboronic acids, increase the reaction temperature to 100°C and extend the reaction time to 18 hours.
  • If homocoupling of the boronic acid is observed, ensure proper degassing of solvents and use freshly prepared boronic acid solution.
  • For sterically hindered boronic acids, increase the catalyst loading to 7.5 mol% and use cesium carbonate as a more soluble base.

Analytical and Computational Methods

Characterization Techniques

Comprehensive characterization of this compound derivatives and their rearrangement products requires a multifaceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative, with ¹H NMR providing diagnostic signals for the vinyl group (typically δ 5.0-6.5 ppm) and characteristic multiplet patterns for the cyclooctane ring protons (δ 1.2-2.8 ppm). The rearrangement process can be monitored by the disappearance of cyclooctane ring strain indicators and the emergence of new alkene signals in the ¹H NMR spectrum. Variable-temperature NMR studies are valuable for probing the conformational dynamics of both starting materials and products, as cyclooctane rings exhibit complex ring-flipping behavior that can be frozen out at low temperatures.

Mass spectrometry techniques, particularly electron impact (EI) and chemical ionization (CI) methods, provide molecular weight confirmation and fragmentation patterns characteristic of the strained ring systems. For thermally labile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) methods are preferred to avoid decomposition during analysis. Infrared (IR) spectroscopy offers complementary information, with the vinyl C-H stretching vibrations (3080-3020 cm⁻¹) and C=C stretch (1650 cm⁻¹) providing distinctive signals. The ring strain in cyclooctane systems manifests in the IR spectrum through unusual C-H bending vibrations and, for substituted derivatives, strained C-C bond characteristics.

Computational Modeling

Computational methods provide invaluable insights into the rearrangement mechanisms and conformational preferences of this compound systems. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level or higher are recommended for mapping the potential energy surfaces of these rearrangements. The M06-2X functional has shown excellent performance for predicting the kinetics and thermodynamics of pericyclic reactions involving strained carbocycles. Key computational tasks include optimizing the geometries of reactants, possible transition states, and products, followed by frequency calculations to confirm the nature of stationary points and obtain thermodynamic corrections.

For systems potentially proceeding through diradical intermediates, multireference methods such as CASSCF or CASPT2 may be necessary to properly describe the electronic structure. However, these methods are computationally demanding for systems the size of this compound, and carefully validated DFT functionals such as ωB97X-D or M06-2X often provide a practical compromise between accuracy and computational cost. Calculations of intrinsic reaction coordinates (IRC) verify the connectivity between transition states and minima on the potential energy surface. Additionally, natural bond orbital (NBO) analysis can quantify the interactions between the vinyl π-system and the strained σ-framework of the cyclooctane ring, providing insight into the electronic factors that facilitate these rearrangements.

Safety and Handling Considerations

General Handling Procedures: this compound derivatives and their rearrangement products should be handled with standard chemical safety precautions, including the use of appropriate personal protective equipment (nitrile gloves, safety goggles, lab coat). Many of these compounds may have limited toxicological characterization, so they should be treated as potentially hazardous. Operations should be conducted in a well-ventilated fume hood to minimize inhalation exposure, particularly when working with volatile compounds.

Thermal Safety: The thermal rearrangements described in these protocols involve elevated temperatures and potentially pressurized systems when conducted in sealed vessels. Proper thermal safety equipment should be used, including heating mantles with temperature control and explosion-proof reaction vessels when working above the boiling point of solvents. Care should be taken to avoid hot spots that could lead to decomposition. When conducting reactions at temperatures above 150°C, safety shields should be employed, and researchers should be trained in emergency procedures for thermal runaway reactions.

Catalyst and Reagent Considerations: Transition metal catalysts, particularly rhodium and palladium complexes, may be expensive, toxic, or potential sensitizers. Appropriate handling procedures should be followed, including the use of gloves when weighing solid catalysts and proper disposal of catalyst-contaminated wastes. Organometallic catalysts should be stored under inert atmosphere to maintain their activity and prevent decomposition. Boronic acids used in cross-coupling reactions are generally stable but may contain varying amounts of boroxines; these should be handled in a manner to avoid inhalation of fine powders.

Conclusion and Future Perspectives

This compound derivatives represent a versatile class of building blocks in organic synthesis, offering unique opportunities for the construction of complex molecular architectures through controlled rearrangement processes. The protocols described herein provide reliable methods for accessing and transforming these strained systems, enabling their application in both academic and industrial settings. The continued development of catalytic variants, particularly those enabling enantioselective rearrangements, will further expand the synthetic utility of this compound chemistry. As synthetic methods advance and our understanding of the underlying mechanistic principles deepens, these structurally intriguing compounds will undoubtedly find increasing application in the synthesis of complex functional molecules and materials.

References

Application Note: Catalytic Methods for Vinyl-Substituted Cyclic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

This note summarizes two modern catalytic strategies for the synthesis and application of strained vinyl-substituted molecules, highlighting their potential applicability to complex systems like vinylcyclooctane.

Table 1: Catalytic Methods for Functionalizing Strained Vinyl-Alkane Motifs

Method Feature Dinuclear PdI Cross-Coupling [1] Visible-Light-Mediated [3+2] Cycloaddition [2]
Reaction Type Modular vinyl/aryl coupling Cycloaddition
Catalyst System Air-stable dinuclear [PdI(μ-I)(P tBu3)]₂ (1) Iridium-based photocatalyst
Key Reaction Conditions Room temperature, <30 minutes Visible light, mild conditions
Core Application Stereospecific synthesis of (di)vinyl cyclopropanes Access to complex molecular scaffolds from vinylcyclopropanes
Gram-Scale Feasibility Demonstrated (e.g., synthesis of 4 at >1 g) Information not specified in abstract
Tolerance to Sensitive Groups High (primary chloride, alkynyl moiety tolerated) Information not specified in abstract

Experimental Protocols

Protocol 1: Modular Synthesis of a Vinyl Cyclopropane via Dinuclear PdI Catalysis (Adapted from supporting information of [1])

This protocol describes a rapid, stereospecific cross-coupling to form a cis-chrysanthemic acid derivative.

  • Reaction Setup:
    • In an inert atmosphere glovebox, add the PdI catalyst [PdI(μ-I)(P tBu3)]₂ (1, 0.5-2 mol%) to an oven-dried vial.
    • Add anhydrous THF (2 mL per 0.5 mmol of vinyl bromide) and the vinyl bromide coupling partner (e.g., (Z)-3-bromobut-2-en-2-yl benzene, 1.0 equiv). Stir to form a homogeneous solution.
  • Reaction Execution:
    • Using a syringe pump, slowly add a 0.5 M solution of the cyclopropyl zincate coupling partner (e.g., cis-((3-methylcycloprop-1-ene-1,2-diyl)bis(methylene)) dibenzene, 1.2 equiv) in THF dropwise over 15 minutes.
    • After addition is complete, continue stirring the reaction mixture at room temperature for 10 minutes.
  • Work-up:
    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
    • Extract the aqueous layer with ethyl acetate (3 × 5 mL).
    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
  • Purification & Analysis:
    • Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate).
    • Analyze the product (e.g., methyl (1R,3R)-2,2-dimethyl-3-((Z)-3-phenylbut-2-en-2-yl)cyclopropane-1-carboxylate (4)) by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry to confirm structure and stereochemical purity.

Protocol 2: Visible Light-Mediated [3+2] Cycloaddition of a Vinylcyclopropane (Based on [2])

This protocol leverages photoredox catalysis to engage the strain energy of a vinylcyclopropane in an intermolecular cycloaddition.

  • Reaction Setup:
    • In a vial, combine the vinylcyclopropane (e.g., meta photocycloadduct, 1.0 equiv) and the acetylenic sulfone (1.5 equiv).
    • Add the iridium photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆, 2 mol%) and an anhydrous solvent (e.g., DCE, 0.05 M concentration).
  • Reaction Execution:
    • Seal the vial and degas the solution by sparging with an inert gas (e.g., N₂ or Ar) for 10 minutes.
    • Place the vial at a fixed distance (e.g., 5 cm) from a blue LED light source (e.g., 456 nm, 30 W).
    • Irradiate the reaction mixture at room temperature with stirring. Monitor reaction completion by TLC or LCMS (typically 2-16 hours).
  • Work-up & Purification:
    • After completion, remove the reaction mixture from the light source and concentrate under reduced pressure.
    • Purify the crude residue by flash chromatography on silica gel to isolate the cycloaddition product.

Experimental Workflow Visualization

The following diagram illustrates the logical sequence and decision points for the catalytic methods discussed.

G Start Start: Plan Synthesis A1 Define Target Molecule: (e.g., Vinyl Cyclopropane) Start->A1 D1 Primary Goal? A1->D1 A2 Modular Construction via Cross-Coupling D1->A2 Synthesize Core A3 Scaffold Elaboration via Cycloaddition D1->A3 Elaborate Core P1 Protocol 1: PdI Catalysis A2->P1 P2 Protocol 2: Photoredox Catalysis A3->P2 End Obtain Functionalized Cyclic Compound P1->End P2->End

Key Considerations for this compound Research

The protocols and data for vinyl cyclopropanes provide a framework for exploring similar chemistry with This compound. The medium-sized ring of cyclooctane introduces unique conformational dynamics and ring strain that can influence both reactivity and catalyst selection.

  • Catalyst Selection: The success of dinuclear PdI catalysts with sterically hindered substrates [1] suggests potential viability for functionalizing this compound. The ring strain in cyclooctane, though different from cyclopropane, may be harnessed in strain-release reactions or cycloadditions analogous to the photochemical method [2].
  • Adapting Protocols: When adapting Protocol 1, the organometallic reagent (e.g., zincate) would need to be derived from a bromo- or iodo-vinylcyclooctane precursor. For Protocol 2, this compound itself could potentially act as the strained alkene component.
  • Practical Considerations:
    • Analytical Focus: Pay close attention to stereochemistry and regiochemistry in reaction products, as these are critical in drug development.
    • Reaction Screening: Initially test proposed conditions on a small scale, screening different catalysts (Pd, Ni, photoredox), ligands, and light sources.
    • Computational Guidance: Use DFT calculations to model transition states and predict feasibility, as was done in the primary studies [1] [2].

References

Application Notes: Functionalization of Strained Vinylcycloalkanes

Author: Smolecule Technical Support Team. Date: February 2026

The inherent ring strain in compounds like vinylcyclobutanes and vinylcyclooctanes makes them valuable yet challenging substrates in organic synthesis. Their modification often aims to construct complex molecular architectures useful in medicinal chemistry and materials science. The following table summarizes key reaction types applicable to strained vinylcycloalkanes, drawing parallels from recent research on vinylcyclobutanes.

Table 1: Functionalization Methods for Strained Vinylcycloalkanes

Functionalization Type Reaction Partner Key Catalyst/Reagent Product Formed Notes & Challenges
Aminocarbonylation [1] Amine hydrochlorides & CO Pd(OAc)₂, L9 ligand α-Substituted β,γ-unsaturated cyclobutanecarboxamides Suppresses semipinacol rearrangement; builds quaternary centers.

| Regiodivergent Hydrophosphination [2] | Diphenylphosphine | CuCl (for α-selectivity) CuBr₂/LiBr (for β'-selectivity) | 1,1,3- or 1,2,3-trisubstituted cyclobutyl phosphines | Catalyst control from identical starting materials; high diastereoselectivity. | | C–H Functionalization [3] | N/A | Palladium-based catalysts | Functionalized cyclobutanes | Direct C–H bond conversion; improves atom and step economy. | | Semipinacol Rearrangement [1] | Acid or metal catalysts | N/A | Ring-opened or expanded products | A common side reaction that can be suppressed or exploited. |

A significant challenge in working with vinylcyclobutanols is their tendency to undergo semipinacol rearrangement or ring-opening instead of the desired functionalization [1]. The recent palladium-catalyzed aminocarbonylation protocol is notable for effectively suppressing this rearrangement, allowing for the synthesis of valuable α-substituted β,γ-unsaturated cyclobutanecarboxamides with a quaternary carbon center [1].

Another powerful strategy is catalyst-controlled regiodivergence. Research on acyl bicyclobutanes has demonstrated that simply switching the copper catalyst system (Cu(I) vs. Cu(II)) can direct the nucleophilic attack to different carbon atoms of the strained ring, yielding distinct regioisomers from the same starting materials [2].

The following workflow diagrams the strategic decision-making process for selecting a functionalization method, based on the desired product outcome.

G cluster_1 Define Synthetic Goal cluster_2 Select Method & Conditions cluster_3 Key Considerations Start Start: Strained Vinylcycloalkane Goal1 Carboxamide with Quaternary Center Start->Goal1 Goal2 Phosphine-Bearing Cyclobutane Start->Goal2 Goal3 Direct C-H Bond Functionalization Start->Goal3 Method1 Palladium-Catalyzed Aminocarbonylation Goal1->Method1 Method2 Catalyst-Controlled Regiodivergent Hydrophosphination Goal2->Method2 Method3 Auxiliary-Guided C–H Functionalization Goal3->Method3 Note1 Suppress rearrangement using specific ligands Method1->Note1 Note2 Choose Cu(I) for α-selectivity or Cu(II) for β'-selectivity Method2->Note2 Note3 Requires a suitable directing group Method3->Note3

Experimental Protocols

The following protocols are adapted from recent literature on vinylcyclobutane derivatives and represent the kind of detailed methodology applicable to strained systems.

Protocol 1: Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols

This protocol describes the synthesis of α-substituted β,γ-unsaturated cyclobutanecarboxamides [1].

  • Reaction Setup: Conduct the reaction in a high-pressure tube equipped with a magnetic stir bar. The system should be purged with an inert gas (e.g., nitrogen or argon) before pressurization.
  • Reagents:
    • Vinylcyclobutanol (1.0 equiv, 0.12 mmol)
    • Amine hydrochloride (1.2 equiv, 0.10 mmol)
    • Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)
    • Ligand L9 (5 mol%)
    • Anhydrous Tetrahydrofuran (THF, 1.0 mL)
    • Carbon Monoxide (CO, 40 bar)
  • Procedure:
    • In a glove box, sequentially add Pd(OAc)₂, ligand L9, vinylcyclobutanol, and amine hydrochloride to the high-pressure tube.
    • Add anhydrous THF via syringe.
    • Seal the tube, remove it from the glove box, and pressurize with CO to 40 bar.
    • Heat the reaction mixture to 110 °C and stir vigorously for 16 hours.
    • After cooling to room temperature, carefully release the remaining CO pressure in a fume hood.
    • Dilute the mixture with ethyl acetate (~10 mL) and wash with brine (2 x 5 mL).
    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography on silica gel.
  • Analysis: Products are typically characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. The E configuration of the exocyclic double bond in the product was confirmed by X-ray crystallography [1].
Protocol 2: Regiodivergent Hydrophosphination of Acyl Bicyclobutanes

This protocol allows for catalyst-controlled synthesis of either 1,1,3-trisubstituted or 1,2,3-trisubstituted cyclobutyl phosphines from the same starting materials [2].

  • Reaction Setup: Performed in a standard Schlenk flask under a nitrogen atmosphere.
  • Reagents:
    • Acyl Bicyclobutane (1.0 equiv)
    • Diphenylphosphine (1.2 equiv for α-selectivity; 2.0 equiv for β'-selectivity)
    • For α-Selectivity: CuCl (10 mol%)
    • For β'-Selectivity: CuBr₂ (10 mol%), LiBr (additive)
    • Anhydrous solvent (THF for α-selectivity; DMF for β'-selectivity)
  • Procedure for α-Selectivity (Condition A):
    • To a Schlenk tube charged with CuCl (10 mol%), add acyl bicyclobutane and diphenylphosphine (1.2 equiv).
    • Add anhydrous THF (0.1 M concentration).
    • Stir the reaction mixture at 60 °C for the specified time (e.g., 16-48 hours).
    • Monitor reaction completion by TLC or ( ^1H ) NMR.
    • Quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 10 mL).
    • Dry the combined organic layers, concentrate, and purify by flash chromatography.
  • Procedure for β'-Selectivity (Condition B):
    • Follow the same setup as above, using CuBr₂ (10 mol%) as the catalyst, diphenylphosphine (2.0 equiv), and LiBr as an additive.
    • Use anhydrous DMF as the solvent.
    • Stir at 60 °C until completion.
    • Work up and purify as described for Condition A.
  • Analysis: Determine diastereomeric ratio (d.r.) by ( ^1H ) or ( ^{31}P ) NMR analysis of the crude reaction mixture. The structure and regiochemistry are confirmed by X-ray crystallography [2].

Discussion for Researchers

For researchers focusing on a specific molecule like vinylcyclooctane, the direct literature might be sparse. Here is a strategic approach to guide your investigation:

  • Leverage Analogous Chemistry: The principles governing the reactivity of vinylcyclobutanes—such as ring strain, propensity for rearrangement, and susceptibility to transition-metal catalysis—are highly relevant to larger rings like this compound. The protocols above serve as an excellent starting point for experimentation.
  • Prioritize Reaction Screening: Initially, focus on screening different catalytic systems. Palladium complexes with bulky phosphine ligands are particularly promising for preventing side reactions like β-hydride elimination or rearrangement, as demonstrated in the aminocarbonylation protocol [1].
  • Adapt and Optimize: Use the provided protocols as a template. Key variables to optimize for your specific this compound system will include:
    • Ligand Structure: Bulky ligands can enhance selectivity and suppress undesired pathways.
    • Solvent Effects: Solvent polarity can dramatically influence regioselectivity, as seen in the hydrophosphination reactions [2].
    • Additives: Salts like LiBr can be crucial for steering the reaction down an unusual pathway (e.g., β'-selectivity) [2].

References

Application Note: Synthesis and Functionalization of Strained Carbocyclic Building Blocks for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Strategic Importance

The integration of strained carbocycles into drug candidates represents a growing frontier in medicinal chemistry, enabling precise three-dimensional display of pharmacophores and modulation of molecular properties. While cyclobutane-containing drug molecules are currently rare in approved pharmaceuticals (with only nine FDA-approved examples), they are experiencing renewed interest as valuable bioisosteres and synthetic targets. [1] These structures are notably present in thousands of natural products with significant biological activity, highlighting their potential therapeutic relevance. [1] This application note details practical methodologies for constructing complex cyclobutane scaffolds and highly strained methylenecyclobutanes (MCBs), emphasizing their diversification into structurally novel architectures for drug discovery programs.

The strategic value of these carbocycles stems from their ability to replace flat aromatic rings with C(sp³)-rich bioisosteres, which can dramatically improve success rates in discovering new lead molecules by navigating intellectual property landscapes while optimizing pharmacological properties in three-dimensional space. [2] The presence of strained ring systems introduces unique reactivity profiles and conformational constraints that can enhance target selectivity and optimize metabolic stability.

Synthetic Methodologies for Strained Carbocycles

Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters

Principle: This method employs visible-light-activated transition metal photocatalysts in triplet sensitization reactions to enable intramolecular [2+2] cycloadditions, forming complex cyclobutane boronate esters with multiple stereogenic centers. [1]

Table 1: Optimization of Photosensitized [2+2] Cycloaddition Reaction Conditions

Parameter Optimal Condition Suboptimal Alternatives Impact on Yield
Photocatalyst Ir polypyridyl complexes Ru polypyridyl complexes High efficiency in triplet sensitization
Boronate Ester B(pin) B(dan), free boronic acid Highest yields (B(pin) preferred)
Wavelength Visible light (long wavelength) UV light Improved functional group tolerance
Tether Types Ether, amine, all-carbon - Broad substrate scope
Steric Environment Proximal bulk tolerated - Minimal yield decrease

Scope and Limitations: The reaction successfully accommodates structurally varied styrene units with substitutions on both the arene and alkene moieties, dienes for vinylcyclobutane formation, and bridgehead B(pin) relocation, though the latter diminishes diastereoselectivity. [1] The methodology demonstrates remarkable functional group tolerance despite potential concerns about carbon-boron bond stability under photocatalytic conditions.

Copper-Catalyzed Borylative Cyclization for Methylenecyclobutanes

Principle: This approach enables the synthesis of (boromethylene)cyclobutanes (BMCBs) and spiro-BMCBs via a challenging Cu-catalyzed chemo-, stereo-, and regioselective borylative cyclization of aliphatic alkynes. [2]

Table 2: Optimization of Copper-Catalyzed Borylative Cyclization

Variable Screened Optimal Condition Effect on Yield Key Observations
Leaving Group Tosylate (OTs) Br, OP(O)(OEt)₂, OMs Highest yield (42% initial)
Ligand NHC (IMes) BINAP, PPh₃, xantphos Significant improvement to 71%
Copper Source CuCl CuCl₂ Improved to 83% isolated yield
Base tBuOK NaOAc, K₂CO₃, K₃PO₄ Critical for reaction efficiency
Temperature 50°C 25°C, 80°C Moderate temperature optimal
Reaction Time 20 hours Shorter times Required for high conversion

Scope and Limitations: The reaction tolerates diverse functional groups including alkyl chains, variously substituted aryl groups (electron-rich and electron-deficient), naphthyl, indolyl, silyl ether, ketal, aryl ether, ester, alkyl chloride, and imide functionalities, yielding products in 63-85% isolated yields. [2] A significant limitation is the requirement for β-selective borylcupration to position the copper and alkyl electrophile at the geminal carbon, a challenging regio-control issue.

Experimental Protocols

Protocol 1: Photosensitized [2+2] Cycloaddition with Vinyl Boronate Esters

Required Materials: Ir or Ru polypyridyl photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆), vinyl boronate ester substrate, anhydrous solvent (DMF or CH₃CN), boric acid-doped silica gel for chromatography.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under inert atmosphere, combine the vinyl boronate ester substrate (1.0 equiv) and photocatalyst (1 mol%) in degassed solvent (0.1 M concentration).
  • Photoreaction: Irradiate the reaction mixture with blue LEDs (450 nm) or a comparable visible light source while stirring at room temperature for 12-24 hours.
  • Reaction Monitoring: Monitor reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.
  • Workup: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography on boric acid-doped silica gel (eluent: hexane/ethyl acetate gradient) to separate diastereomers and isolate the desired cyclobutane product.
  • Characterization: Characterize products by ( ^1 )H NMR, ( ^{13} )C NMR, and HRMS, noting the distinctive coupling constants for cyclobutane ring protons (typically 5-10 Hz).

Troubleshooting Tips:

  • If conversion is low, increase photocatalyst loading to 2 mol% or extend reaction time.
  • For troublesome substrates, consider adding molecular sieves to maintain anhydrous conditions.
  • If diastereomers are not separable by standard silica chromatography, optimize with boric acid-doped silica or consider recrystallization.
Protocol 2: Copper-Catalyzed Borylative Cyclization for BMCBs

Required Materials: CuCl (10 mol%), IMes·HCl ligand (12 mol%), B₂pin₂ (1.2 equiv), tBuOK (1.5 equiv), alkyne-tethered electrophile substrate, anhydrous THF.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glove box, combine CuCl (0.1 equiv), IMes·HCl (0.12 equiv), and tBuOK (1.5 equiv) in a reaction vial. Add anhydrous THF (0.1 M relative to substrate) and stir for 15 minutes to generate the active copper complex.
  • Reaction Initiation: Add the alkyne substrate (1.0 equiv) and B₂pin₂ (1.2 equiv) to the catalyst mixture. Seal the vial and heat to 50°C with vigorous stirring for 20 hours.
  • Reaction Monitoring: Monitor by TLC or LC-MS for complete consumption of the starting alkyne.
  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated ammonium chloride solution. Dry the organic layer over Na₂SO₄, filter, and concentrate.
  • Purification: Purify the crude product by flash chromatography (hexane/ethyl acetate) to obtain the desired BMCB.
  • Characterization: Confirm the structure by NMR, noting the characteristic exocyclic methylene protons and boronate ester carbon signals.

Critical Notes:

  • Strict exclusion of oxygen and moisture is essential for high yields.
  • The chemoselectivity challenge (intramolecular vs. intermolecular alkylation) is mitigated by slow addition of reactive electrophiles when present.
  • Scale-up to gram quantity has been demonstrated with 94% yield using reduced catalyst loading. [1]

Diversification Strategies

The incorporation of boronate esters into these strained systems provides exceptional versatility for downstream functionalization, enabling rapid exploration of chemical space around the core scaffold. [1]

Table 3: Diversification Reactions of Cyclobutane Boronate Esters

Transformation Reagents & Conditions Product Yield Range
Protodeboronation Acetic acid, sodium perborate Deboronated cyclobutane High
Arylation Lithiated furan, then oxidation Aryl cyclobutane Good
Fluorination Cu(OTf)₂, Selectfluor Fluorinated cyclobutane Good
Oxygenation Basic hydrogen peroxide Hydroxycyclobutane Good
Bromination Br₂, NaOH Bromocyclobutane Good
Zweifel Olefination Alkenyl lithium, I₂ Alkenyl cyclobutane Good
Matteson Homologation ZnCl₂, CH₂I₂ Homologated cyclobutane Good
Cross-Coupling (via Trifluoroborate) KHF₂, then photoredox coupling Diastereomerically pure coupled product Good

Pathway Visualization and Reaction Mechanisms

The following Graphviz diagrams illustrate key synthetic pathways and mechanistic details for the methodologies described in this application note:

G Start Alkyne Substrate with Electrophile CatForm Catalyst Formation CuCl/NHC Ligand/tBuOK Start->CatForm Initiation BorylCupration β-Borylcupration of Alkyne CatForm->BorylCupration B₂pin₂ VinylCu Vinyl Copper Intermediate BorylCupration->VinylCu Cyclization Intramolecular Alkylation VinylCu->Cyclization Ring Closure Product BMCB Product Cyclization->Product

Diagram 1: Copper-catalyzed borylative cyclization mechanism for BMCB synthesis (Title: BMCB Synthesis Mechanism)

G BoronateEster Cyclobutyl Boronate Ester Protodeboronation Protodeboronation BoronateEster->Protodeboronation Acetic acid NaBO₃ Arylation Arylation BoronateEster->Arylation Lithiated furan Fluorination Fluorination BoronateEster->Fluorination Selectfluor Oxygenation Oxygenation BoronateEster->Oxygenation H₂O₂, base CrossCoupling Cross-Coupling BoronateEster->CrossCoupling Photoredox conditions CoreScaffold Functionalized Cyclobutane Core Protodeboronation->CoreScaffold Arylation->CoreScaffold Fluorination->CoreScaffold Oxygenation->CoreScaffold CrossCoupling->CoreScaffold DrugCandidate Drug Candidate Scaffold CoreScaffold->DrugCandidate Library Diversification

Diagram 2: Diversification pathways for cyclobutane boronate esters (Title: Boronate Ester Diversification Pathways)

Applications in Natural Product Synthesis and Drug Discovery

The utility of these methodologies is exemplified by their application in the concise and divergent total syntheses of four cyclobutane-containing natural products from a common BMCB intermediate obtained through the copper-catalyzed borylative cyclization strategy. [2] This approach demonstrates how these synthetic platforms can efficiently generate structural complexity from simple building blocks, significantly expanding accessible chemical space for medicinal chemistry programs.

The boromethylene unit introduced in these methodologies serves as a versatile handle for installing diverse functionalities, making these approaches particularly valuable in drug discovery where rapid scaffold diversification is essential for structure-activity relationship studies. [2] The ability to construct these strained systems with defined stereochemistry addresses a critical need in medicinal chemistry for novel three-dimensional architectures with improved physicochemical profiles.

Conclusion

The synthetic protocols detailed in this application note provide robust and general methods for accessing structurally complex cyclobutane scaffolds and highly strained methylenecyclobutanes. The emphasis on boronate ester functionality enables unprecedented diversification capabilities, allowing medicinal chemists to efficiently explore structure-activity relationships around these underutilized molecular architectures. As the field continues shifting toward C(sp³)-rich scaffolds in lead optimization, these methodologies offer valuable tools for expanding the three-dimensional structural space available for drug discovery programs.

References

stereoselective synthesis using vinylcyclooctane derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Related Stereoselective Methodologies with Strained Systems

System & Reaction Type Key Feature / Control Element Stereochemical Outcome Primary Citation
Vinyl Cyclopropane (VCP) Ring-Opening [1] Rh(I)/Ferrocene bisphosphine catalyst; aryl boronic acid nucleophile >99% regioselectivity; 88-96% ee (enantioselectivity) [1]
Acyl Bicyclobutane (BCB) Hydrophosphination [2] Catalyst-controlled regiodivergence (Cu(I) for α-, Cu(II) for β'-selectivity) >20:1 d.r. (diastereomeric ratio) [2]
Vinyldiazo Compound Cyclopropanation [3] Chiral catalyst for enantioselective transformation High ee [3]
General VCP/VCB Reactivity [4] Transition-metal-mediated ring-opening Controlled stereochemistry [4]

Experimental Protocol: Rh-Catalyzed Ring Opening of Vinyl Cyclopropanes

The following detailed protocol is adapted from a recent study on vinyl cyclopropanes, which serves as a useful analog for the type of stereoselective transformations possible with strained alkene systems [1].

  • Reaction Setup: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.
  • Catalyst Preparation: In a glovebox, combine [Rh(cod)(OH)]₂ (2.5 mol%) and the ferrocene-based bisphosphine ligand L1 (6 mol%) in a sealed vial.
  • Reaction Vessel: Charge an oven-dried reaction tube with the racemic vinyl cyclopropane substrate 1 (0.5 mmol, 1.0 equiv) and Cs₂CO₃ (1.0 equiv).
  • Additives: Add a solution of Zn(OTf)₂ (0.2 equiv) in anhydrous tetrahydropyran (THP) (0.5 mL) to the reaction tube.
  • Catalyst Addition: Add the pre-formed Rh/L1 catalyst solution to the reaction tube.
  • Nucleophile Addition: Finally, add the aryl boronic acid 2 (3.0 equiv).
  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the reaction mixture at 50°C for 24 hours with stirring.
  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel to obtain the pure chiral 1,4-diene product.

Workflow for Developing New Stereoselective Methodologies

Given the lack of direct information on vinylcyclooctanes, the diagram below outlines a logical workflow a research team might follow to develop a new stereoselective methodology, based on the principles observed in the search results.

cluster_strat Stereocontrol Strategies Start Define Target Molecule: Vinylcyclooctane Derivative A Literature Review & Hypothesis Generation Start->A B Design Stereocontrol Strategy A->B C Select Catalyst System B->C B1 Chiral Catalyst B2 Chiral Auxiliary on Substrate B3 Substrate Control (Ring Conformation) D Optimize Reaction Conditions C->D E Evaluate Substrate Scope & Functional Group Tolerance D->E F Propose Mechanism & Validate with Control Expts. E->F End Publish Protocol: Application Notes F->End

A Research Strategy for Vinylcyclooctanes

To advance your research on this compound derivatives specifically, consider these steps:

  • Explore Larger Ring Systems: The high reactivity in the search results comes from high ring strain (cyclopropanes, cyclobutanes). Vinylcyclooctanes have different, more complex conformational strain. Focus your search on medium-sized ring chemistry (8-11 members) and their synthetic applications.
  • Investigate Different Reaction Types: For larger rings, synthesis often shifts from ring-opening to ring-closing strategies like ring-closing metathesis (RCM) or transannular reactions unique to medium-sized rings.
  • Use Specialized Databases: Perform a detailed search on specialized scientific databases like SciFinder or Reaxys, using "this compound" as a keyword and filtering for synthetic methods and stereoselectivity.

References

General Guidelines for Handling Flammable and Reactive Chemicals

Author: Smolecule Technical Support Team. Date: February 2026

Since vinylcyclooctane's structure suggests potential flammability and reactivity, the following general protocols for similar hazardous chemicals are relevant [1] [2].

Personal Protective Equipment (PPE)

Equipment Type Specification Context of Use
Eye/Face Protection Chemical splash goggles or face shields Risk of splash of caustic/corrosive materials; use of toxic, absorbable liquids [2].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene); inspect for holes before use. Handling hazardous materials; glove type must be chosen based on manufacturer's chemical resistance data [2].
Body Protection Laboratory coat or apron, long pants, closed-toed shoes. Minimize skin exposure; prevent injury from heavy items or glassware [2].

General Hygiene and Work Practices

  • No Contamination: Do not store or consume food or beverages in laboratories. Never use laboratory glassware for food preparation [2].
  • Mouth Suction: Never use mouth suction for pipetting chemicals or starting a siphon; use a pipette bulb or other vacuum source [2].
  • After Handling: Wash hands and any potentially contaminated skin thoroughly after handling hazardous materials and before handling personal items like phones [2].
  • Working Alone: Avoid working alone with large quantities of highly flammable materials [2].

Chemical Storage & Segregation Protocols

Proper storage is critical to prevent incidents. The following principles should be applied [1].

Storage Specifications for Flammable Liquids The table below outlines maximum allowable container sizes for flammable liquids, which may apply to this compound depending on its official classification [1].

Container Type Class IA (e.g., Diethyl Ether) Class IB (e.g., Acetone, Benzene) Class IC (e.g., Butanol)
Glass or Plastic 1 pint 1 gallon 1 gallon
Tinplate Can 1 gallon 5 gallons 5 gallons
Safety Can 2 gallons 5 gallons 5 gallons

Storage Facility Requirements

  • Flammable Storage Cabinets: Must be NFPA-approved, have self-closing doors, and be prominently labeled. Vents must be capped or connected to a building exhaust with a flame arrestor [1].
  • Flammable Refrigerators: Flammable materials must be stored only in refrigerators or freezers approved for such use. Never use ordinary household refrigerators [1].
  • Segregation: Store chemicals by their hazard classes. Keep concentrated acids and bases in separate containment trays or cabinets, away from other chemicals and off high shelves [1].
  • Labeling: All chemical containers must have permanent, clear labels with the full chemical name and primary hazard. Date all containers upon receipt, especially for unstable materials [1].

Special Precautions for Unstable Chemicals

Some chemicals can form dangerous peroxides or become shock-sensitive over time. While not confirmed for this compound, this is a critical risk area for certain organics [1] [2].

  • Peroxide-Forming Chemicals: Ethers (like THF and dioxane), compounds with allylic structures, and vinyl compounds are known to form dangerous peroxides upon long-term exposure to air [1].
  • Inspection and Dating: Chemicals that form peroxides should be dated upon receipt and upon opening. They should be inspected periodically (at least every 6 months) and discarded before their expiration date [2].
  • Shock-Sensitive Compounds: Be aware of other shock-sensitive compounds like acetylene derivatives, azides, and perchlorate salts [2].

Experimental Workflow for an Unfamiliar Chemical

When a specific protocol is unavailable, a systematic risk assessment is essential. The diagram below outlines this logical workflow.

Start Start: Plan Experiment with this compound Step1 1. Consult Safety Data Sheet (SDS) for specific hazard data Start->Step1 Step2 2. Perform Risk Assessment Identify flammability, reactivity, toxicity Step1->Step2 Step3 3. Define Engineering Controls (Fume hood, ventilation) Step2->Step3 Step4 4. Select Personal Protective Equipment (PPE) based on assessment Step3->Step4 Step5 5. Establish Safe Work Practices (Hygiene, no solo work) Step4->Step5 Step6 6. Define Waste Disposal Procedure per institutional policy Step5->Step6 Step7 7. Execute Experiment with continuous vigilance Step6->Step7

Critical Action Points for Researchers

  • Locate the SDS: The single most important step is to obtain and carefully review the Safety Data Sheet for This compound from its supplier or manufacturer. This document contains specific hazard classification, handling, and first-aid measures.
  • Confirm Flammability: Verify the exact flammability classification (e.g., Class IB) and flash point from the SDS to ensure compliance with storage regulations outlined in [1].
  • Assess Peroxide Risk: Determine if this compound is a peroxide-forming chemical. If so, implement strict dating, limited storage time (e.g., 6 months for some ethers [1]), and disposal protocols before use.
  • Consult EHS: Before beginning work, contact your institution's Environmental Health and Safety (EHS) office for guidance and to ensure all procedures align with local regulations [1] [2].

References

preventing vinylcyclooctane polymerization during storage

Author: Smolecule Technical Support Team. Date: February 2026

How to Prevent Unwanted Polymerization During Storage

Polymerization inhibitors are chemical additives designed to prevent undesirable polymerization reactions during the storage and transportation of reactive monomers. They work by reacting with free radicals that would otherwise initiate the polymerization process [1].

The core principle involves the inhibitor molecule (InH) donating a hydrogen atom to a free radical (R•), forming a stable, non-reactive radical (In•) that cannot propagate the polymer chain [2]: R• + InH → RH + In•

For your technical guides, you can structure the information on common inhibitors in the following table:

Inhibitor Category Specific Examples Mechanism of Action Key Considerations
Phenolic Compounds Hydroquinone (HQ) [3] [2] Scavenges free radicals; often requires oxygen for maximum efficacy [2]. A common general-purpose reagent [3].
Nitrogen-Based Compounds Nitrosamines, nitro- and azo-compounds [2] Binds chemically with primary radicals to form less reactive species [2]. ---
Stable Radicals Diphenyl picrylhydrazyl (DPPH) [2] Directly reacts with and deactivates propagating chain radicals [2]. Does not require oxygen [2].
Metal Salts/Complexes Cupferron (Aluminum salt) [3] Effective at high temperatures, with a strong inhibiting effect even in oxygen-free environments [3]. Some metal salts can act as initiators under different conditions [2].

Experimental Protocols for Monomer Stabilization

Here are detailed methodologies you can adapt for creating standard operating procedures (SOPs) or troubleshooting guides.

Protocol 1: Adding Inhibitors for Liquid Monomer Storage

This is a standard procedure for stabilizing monomers in storage tanks or bottles.

  • Objective: To prevent thermal polymerization of a monomer during long-term storage.
  • Materials:
    • Pure monomer (e.g., Styrene, Acrylic Acid).
    • Inhibitor (e.g., Hydroquinone).
    • Solvent (e.g., Acetone or Alcohol) for dissolving the inhibitor, if necessary.
  • Procedure:
    • Determine the required inhibitor concentration, typically between 200–1000 ppm (0.02–0.1%) [3]. The exact concentration depends on the monomer's reactivity and desired storage duration.
    • Precisely weigh the inhibitor. If the inhibitor is solid, it can be dissolved in a small amount of a volatile solvent to facilitate uniform mixing.
    • Add the inhibitor (or its solution) directly to the monomer. Ensure thorough mixing to achieve a homogeneous distribution.
    • Store the stabilized monomer in a cool, dark place. The presence of air (oxygen) can enhance the effectiveness of certain inhibitors like hydroquinone [2].
Protocol 2: Evaluating Inhibitor Performance

This protocol outlines a testing method to compare the efficacy of different inhibitors, which can be a valuable troubleshooting guide.

  • Objective: To assess and compare the effectiveness of various inhibitors under controlled, accelerated conditions.
  • Materials:
    • Purified monomer.
    • Inhibitors for testing (e.g., Hydroquinone, Cupferron).
    • Heating bath or block.
    • Nitrogen gas supply.
  • Procedure:
    • Prepare samples of the monomer, each with a fixed concentration (e.g., 1000 ppm) of a different inhibitor [3].
    • Place each sample in a test tube under a nitrogen atmosphere to simulate an oxygen-free environment [3].
    • Heat the samples to an elevated temperature (e.g., 120°C) [3] to accelerate the aging process.
    • Monitor the samples for signs of polymerization, such as an increase in viscosity or the formation of solid polymer. The time it takes for polymerization to initiate under these conditions is a direct measure of the inhibitor's effectiveness.

Critical Safety Considerations

Incorporating these points into your FAQs is crucial for safety.

  • Q: Why is preventing unwanted polymerization a safety concern?

    • A: Polymerization reactions are highly exothermic. An uncontrolled "runaway" polymerization in a storage vessel can lead to rampant boiling, over-pressurization, and potentially a thermal explosion [2]. Historical incident data shows such events have resulted in fatalities, injuries, and significant equipment damage [2].
  • Q: Does the presence of oxygen affect the inhibitor?

    • A: Yes, for some inhibitors. Compounds like hydroquinone require oxygen to function effectively, as oxygen participates in the radical inhibition cycle. However, other inhibitors, such as cupferron or DPPH, provide a strong inhibiting effect even in an oxygen-free environment (e.g., under nitrogen) [3] [2]. The choice of inhibitor must consider the storage conditions.

The following diagram summarizes the logical workflow for selecting and implementing a stabilization strategy.

G Start Start: Need to Stabilize Vinyl Monomer Step1 Assess Storage Conditions Start->Step1 C1 Will storage be under air or inert atmosphere? Step1->C1 Step2 Select Inhibitor Type Step3 Determine Dosage (Typically 200-1000 ppm) Step2->Step3 Step4 Add Inhibitor & Mix Thoroughly Step3->Step4 Step5 Store Monomer (Cool, Dark Place) Step4->Step5 Step6 Monitor Stability Over Time Step5->Step6 A1 Consider Hydroquinone (Requires O₂) C1->A1 Air A2 Consider Cupferron (Works without O₂) C1->A2 Inert C2 Is high temperature a concern? C2->Step2 No A3 Confirm inhibitor is effective at high temp C2->A3 Yes A1->C2 A2->C2 A3->Step2

Advice for Vinylcyclooctane Specifics

The search results I obtained are a solid foundation for general vinyl monomer stabilization, but they lack specific data for this compound. To build a complete technical support document, I suggest you:

  • Consult Material Safety Data Sheets (MSDS/SDS) for this compound, as they often list recommended inhibitors.
  • Search specialized chemical databases like SciFinder or Reaxys for literature on the polymerization kinetics and stabilization of this specific monomer.
  • Perform small-scale stability tests in your lab using the protocols above to empirically determine the best inhibitor and its optimal concentration for your needs.

References

optimizing vinylcyclooctane reaction yields and selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Reaction Issues

Here are some common problems and their systematic solutions, framed in a Q&A format.

Problem Possible Causes Troubleshooting Steps Primary Optimization Parameters to Test

| Low Yield | Incomplete conversion; side reactions; product degradation; inefficient catalyst [1] | - Verify reactant purity.

  • Increase reaction time or temperature [1].
  • Use in-situ monitoring (e.g., NMR, FTIR) to track progress.
  • Optimize catalyst loading and type [1]. | Time, Temperature, Catalyst (type/loading) | | Poor Selectivity (Wrong Isomer or Byproducts) | Lack of steric or electronic control; catalyst mismatch; incorrect reaction conditions [2] [1] | - Screen different solvents to modify reaction environment [1].
  • Employ ligands to steer catalyst selectivity.
  • Control temperature precisely to favor one pathway [1].
  • Check for carbocation rearrangements [2]. | Solvent, Ligand, Temperature | | reaction Does Not Proceed | Incompatible reagents; inactive catalyst; insufficient activation energy [1] | - Confirm functional group compatibility.
  • Activate or dry catalysts before use.
  • Switch to a more active catalyst system.
  • Consider photochemical activation as an alternative pathway [3]. | Catalyst (type/activation), Precursor, Activation Method (e.g., light) | | Difficulty Reproducing Literature Results | Trace impurities (water, oxygen); slight variations in reagent addition order or rate [1] | - Strictly exclude air and moisture using Schlenk techniques.
  • Standardize reagent addition order and mixing speed.
  • Pre-dry solvents and use high-purity reagents. | Stoichiometry, Addition Order, Purity of Reagents/Solvents |

Optimization Strategies & Experimental Design

For systematic optimization, move beyond "one-factor-at-a-time" (OFAT) approaches. A structured methodology like Design of Experiments (DoE) is more efficient for understanding interactions between variables [1].

  • Define Your Goal: Clearly state your objective (e.g., "maximize yield," "minimize byproduct X," "achieve >95% enantiomeric excess").
  • Identify Key Factors: Select the most influential parameters from the troubleshooting table above.
  • Create a Design Matrix: Use statistical software to generate a set of experiments that systematically varies the factors.
  • Analyze and Model: Fit the results to a model to understand the relationship between factors and your goal, identifying optimal conditions and "sweet spots" [1].

Experimental Workflow for Systematic Optimization

The following diagram outlines a logical workflow for diagnosing and optimizing a reaction, integrating the concepts from the FAQs and optimization strategies.

reaction_optimization Start Define Reaction Objective A Run Initial Experiment Start->A B Results Acceptable? A->B C Process Complete B->C Yes D Troubleshoot & Hypothesize B->D No E Design New Experiment (e.g., DoE, OFAT) D->E F Analyze Data & Model E->F G Define New Conditions Based on Model F->G G->A

Key Reaction Parameters for Optimization

When designing your experiments, quantitatively explore these critical parameters, which are common levers for improving chemical reactions [1].

Parameter Typical Range/Variants Impact on Reaction Experimental Consideration
Temperature -78°C to reflux Increases reaction rate; can influence selectivity and pathway [1] Use controlled heating/cooling baths.
Solvent Polar protic (MeOH, H₂O); Polar aprotic (DMF, DMSO); Non-polar (toluene, hexanes) [1] Affects solubility, stability of intermediates, and reaction mechanism [1] Screen a diverse set; consider environmental and safety factors.
Catalyst & Ligand Varied metal centers (Pd, Ni, etc.); Phosphine, nitrogen-based ligands Drives reaction efficiency and stereoselectivity [1] Test different combinations; optimize loading.
Concentration & Stoichiometry 0.01 M to 5 M; Equivalents from 0.9 to 2.0 High concentration can increase rate but also impurities [1] Balance between reaction speed and safety/side reactions.
Time Minutes to days Conversion vs. decomposition; can be linked with temperature [1] Use TLC, LCMS, or other methods to monitor progress.
Additives Acids, bases, salts Can modulate pH, scavenge impurities, or stabilize intermediates Start with literature precedent for similar reaction types.

A Note on Advanced Activation: Photochemistry

For particularly stubborn reactions that do not proceed under thermal conditions, consider visible light energy transfer (EnT) catalysis [3]. This approach uses a photosensitizer to absorb visible light and transfer energy to your substrate, populating an excited triplet state and enabling reaction pathways that are inaccessible in the ground state. This has been successfully applied to dearomative cycloadditions and other challenging transformations [3].

References

handling vinylcyclooctane stability and decomposition issues

Author: Smolecule Technical Support Team. Date: February 2026

Vinylcyclooctane Properties & Stability

The table below summarizes the key physical and chemical property data available for this compound.

Property Value / Description Implication for Handling
CAS Number 61142-41-4 [1] Unique identifier for ordering and regulatory compliance.
Molecular Formula C₁₀H₁₈ [2] Confirms molecular structure.
Boiling Point 178.7 °C at 760 mmHg [1] Indicates a high-boiling liquid; distillation is possible but may require high vacuum to lower temperature and reduce risk.
Flash Point 48 °C [1] Flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably in a fume hood.
Density 0.849 g/cm³ [1] Less dense than water.
LogP 3.53 [1] High lipophilicity; suggests potential for environmental persistence and bioaccumulation.

Potential Stability & Decomposition Issues

While direct studies on this compound are limited, its structure suggests potential stability concerns.

  • Polymerization Risk: The molecule contains a vinyl group, which is highly reactive and can undergo cationic polymerization [3].
  • Decomposition via Ring Strain: The 8-membered ring (cyclooctane) is known to have some ring strain. Under certain conditions, such as in the presence of strong acids, molecules with strained rings can undergo rearrangements to form more stable structures [4] [3]. A potential pathway could involve a ring expansion.

The diagram below illustrates a theoretical cationic rearrangement, which is a common decomposition pathway for similar strained systems.

G A This compound B Acid Catalyst A->B Exposure to C Carbocation Intermediate B->C Forms D Ring-Expanded Product C->D Rearranges

Handling, Storage & Troubleshooting Guide

Based on its properties and common practices for similar compounds, here are practical recommendations.

FAQs & Troubleshooting
Question Answer & Guidance
What are the critical storage conditions? Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Protect from light. A refrigerator is often recommended for reactive organics, but ensure the temperature stays above the compound's melting point.
Which reagents or conditions should be avoided? Strong protic acids (e.g., H₂SO₄, HCl), Lewis acids (e.g., AlCl₃, BF₃), and radical initiators can trigger polymerization or rearrangement. Always assess compatibility before adding reagents.
My compound appears more viscous or has formed a gel. What happened? This is a strong indication that polymerization has occurred. The batch may be compromised. In the future, ensure the use of an inhibitor and avoid contamination with catalytic species.
A new, unexpected product formed in my reaction. Why? Your compound may have undergone a rearrangement, such as the ring expansion shown above. Analyze the new product using NMR and MS to confirm its identity.
Experimental Protocol: Assessing Stability

To empirically determine the stability of your specific batch of this compound under proposed experimental conditions, you can run a small-scale stress test.

  • Preparation: Prepare three small vials, each with a small amount (e.g., 10-20 mg) of this compound.
  • Stress Conditions:
    • Vial 1 (Acid Stress): Add a drop of a weak acid (e.g., dilute acetic acid) and monitor for any change.
    • Vial 2 (Heat Stress): Heat one vial to a moderate temperature (e.g., 50-60 °C) on a hot plate for a few hours.
    • Vial 3 (Control): Keep one vial at room temperature without any additives.
  • Analysis: Monitor all vials for changes in viscosity, color, or gas formation. After the stress period, analyze the contents by TLC, GC-MS, or NMR and compare them to the control to check for decomposition.

Key Recommendations for Researchers

  • Use an Inhibitor: For long-term storage, consider adding a small amount of a polymerization inhibitor like BHT (butylated hydroxytoluene). Purify the compound by distillation just before use if the inhibitor interferes with your reactions.
  • Analytical Monitoring: Routinely analyze the compound using NMR and GC-MS before use in critical experiments to establish a purity baseline.
  • Consult Specialized Synthetics: Companies that specialize in fine chemical synthesis, like the one mentioned in the search results [1], may have more specific technical data sheets or handling advice available upon request.

References

purification techniques for vinylcyclooctane and derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Purification Issues

Here are some common challenges and solutions you can adapt for vinylcyclooctane derivatives.

Problem Description Possible Causes Recommended Solutions
Product polymerization during distillation High temperature, presence of initiators (light, heat, peroxides) Add polymerization inhibitors (e.g., 1,4-hydroquinone or 2,6-di-tert-butyl-4-methylphenol) before distillation [1].
Low purity after chromatography Decomposition on silica gel; similar polarity of product and impurities Use neutral alumina or flash chromatography with deactivated silica; try silver nitrate-impregnated TLC for unsaturated compounds [2].
Low yield or failed reaction Incorrect reaction conditions; unsuitable catalyst system Verify catalyst system (e.g., Pd-catalyzed, cobalt-catalyzed) and ligand choice; confirm substrate scope compatibility [3] [4].
Azeotrope formation during distillation Byproducts (e.g., toluene) with close boiling points to product Design synthesis to avoid problematic byproducts; use bulky reagents (e.g., 2,4,6-triisopropylbenzenesulfonylhydrazide) for easier separation [1].

Frequently Asked Questions (FAQs)

Q1: How can I prevent this compound from polymerizing during purification? The most effective method is to add a polymerization inhibitor before any distillation step. Based on a synthesis for vinylcyclohexane, 1,4-hydroquinone or 2,6-di-tert-butyl-4-methylphenol are commonly used for this purpose [1]. The inhibitor should be added directly to the distillation flask.

Q2: My vinyl-substituted cyclobutane derivative is unstable on silica gel. What are my alternatives? Functionalized cyclobutanes are known to be prone to rearrangement and ring-opening [4]. If your compound decomposes on standard silica gel, consider:

  • Deactivated Silica Gel: Mix standard silica gel with 1-2% triethylamine to reduce acidity.
  • Neutral Alumina: This is a less acidic stationary phase often better for sensitive compounds [2].
  • Silver Nitrate-Impregnated TLC: This technique is excellent for separating compounds based on their unsaturation and can be a powerful analytical tool to guide your purification strategy [2].

Q3: Are there special considerations for handling or storing these compounds? Yes. Vinylcycloalkanes and their derivatives are generally best stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C or below) to prevent polymerization and oxidation. Always include a stabilizer if the compound is to be stored for a long period.

Experimental Protocol: Distillation of Vinylcyclohexane (Analogous Method)

The following detailed protocol is adapted from a patent for preparing vinylcyclohexane, which can serve as a model for purifying this compound [1].

Principle: Purification of the target olefin from a reaction mixture via distillation under protective conditions to prevent polymerization.

Materials:

  • Crude vinylcyclohexane reaction mixture
  • Polymerization inhibitor: 1,4-Hydroquinone or 2,6-di-tert-butyl-4-methylphenol
  • Distillation apparatus (short-path or Kugelrohr)
  • Heat source (oil bath)
  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Quenching: After the reaction is complete, carefully add the reaction mixture to an alcohol (e.g., methanol) to quench any remaining active bases or catalysts [1].
  • Inhibitor Addition: Transfer the crude product to the distillation flask. Add the polymerization inhibitor at a concentration of 50-200 ppm relative to the expected product mass [1].
  • Distillation Setup: Assemble the distillation apparatus. Ensure all connections are tight. Purge the system with an inert gas to create an oxygen-free environment.
  • Distillation: Gradually increase the temperature of the oil bath. Collect the fraction boiling at the known boiling point of your target compound (e.g., 127-129 °C for vinylcyclohexane). Note: The exact boiling point for this compound must be confirmed from a chemical database, as it was not provided in the search results.
  • Storage: Transfer the purified, distilled product to a storage vial or flask under an inert atmosphere and store at low temperature.

Workflow for Purification Strategy

The following diagram outlines a logical decision-making process for purifying this compound and its derivatives, integrating the troubleshooting advice above.

G Start Start: Crude Product Mixture Step1 Analyze by TLC or GC-MS Start->Step1 Step2 Is the compound stable on silica? Step1->Step2 Step3 Test Stability: - Deactivated Silica - Neutral Alumina Step2->Step3 No/Unknown Step4 Flash Chromatography (Use deactivated media) Step2->Step4 Yes Step3->Step4 Stable Step5 Plan for Distillation Step3->Step5 Unstable Step8 Pure Compound Obtained Step4->Step8 Step6 Add Polymerization Inhibitor Step5->Step6 Step7 Perform Distillation (Under Inert Atmosphere) Step6->Step7 Step7->Step8

References

troubleshooting side reactions in vinylcyclooctane chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Unexpected Cyclobutane Formation

Problem: Your experiment with a vinylcyclooctane derivative yields an unexpected cyclobutane-containing product instead of, or in addition to, the desired compound.

Primary Cause: This is most likely due to an intramolecular [2+2] photocycloaddition [1]. During your reaction, the vinyl group (the alkene) and another alkene within the same molecule may come into close proximity and react under photochemical conditions (including ambient light or deliberate UV irradiation), forming a cyclobutane ring.

Underlying Mechanism & Evidence:

  • Energy Transfer: The reaction is often initiated by a photosensitizer (e.g., an Ir or Ru complex) that transfers energy to an alkene, placing it in an excited triplet state [1].
  • Stepwise Cycloaddition: Unlike some concerted cycloadditions, this process can be stepwise, which affects the stereochemistry of the final product [1].
  • Ring Strain as a Driver: The formation of a cyclobutane ring, despite its inherent strain, can be favorable in complex polycyclic systems, especially if it relieves other steric strains or forms a rigid scaffold commonly found in natural products [1] [2].

Investigation & Diagnostic Protocol

To confirm and address this issue, follow this diagnostic workflow. The diagram below outlines the key steps, from identifying the problem to implementing a solution.

G Start Unexpected Product Formation Step1 Analyze Product Structure (NMR, X-ray Crystallography) Start->Step1 Step2 Check for Cyclobutane Core (Complex polycyclic framework) Step1->Step2 Step3 Review Reaction Conditions Step2->Step3 Step4a Condition: Photochemical (UV light, photosensitizer) Step3->Step4a Step4b Condition: Thermal (High heat) Step3->Step4b Step5a Confirmed: Intramolecular [2+2] Photocycloaddition Step4a->Step5a Step5b Investigate Alternative Pathways (e.g., C-H Functionalization) Step4b->Step5b Step6 Implement Preventive Measures Step5a->Step6 Step5b->Step6 Solution Side Reaction Mitigated Step6->Solution

Diagnostic Steps:

  • Analyze Product Structure: Use NMR spectroscopy to look for characteristic signatures of a cyclobutane ring. The most definitive confirmation is X-ray crystallography, which is often required to unambiguously determine the stereochemistry of complex cyclobutane-containing products [2].
  • Review Reaction Conditions: Scrutinize your protocol for potential photochemical triggers. This includes deliberate UV light irradiation, the presence of photosensitizers, or even exposure to strong ambient light. Also, check for high thermal stress.
  • Confirm the Pathway: The formation of a cyclobutane under photochemical conditions strongly points to a [2+2] cycloaddition. In specific thermal contexts, other pathways like C-H functionalization or vinyl cyclobutane rearrangements might be responsible [2] [3].

Solution Strategies & Preventive Measures

Once the [2+2] cycloaddition is identified as the culprit, you can implement the following solutions.

1. Modify Reaction Conditions

  • Light Control: Conduct sensitive reactions in the dark or under safe lighting (e.g., red or yellow light) to prevent unwanted photochemical activation.
  • Solvent and Catalyst Screening: Explore different solvents that might not facilitate energy transfer. If using a photosensitizer, screen for alternatives with triplet energies that do not activate your specific alkene substrates [1].

2. Strategic Molecular Design

  • Steric Shielding: Introduce sterically bulky groups near the reactive alkenes to physically impede their approach and prevent the cycloaddition.
  • Electronic Deactivation: Modify the electronic properties of the alkene (e.g., by adding electron-withdrawing groups) to alter its reactivity and raise the energy required for photoexcitation [1].

3. Utilize the Side Reaction Productively If prevention is challenging, consider harnessing this side reaction. The table below shows how cyclobutane boronate esters can be diversified, demonstrating the potential utility of your side product.

Table: Diversification of a Cyclobutane Boronate Ester Scaffold [1]

Transformation Reagent/Conditions Product
Protodeboronation Specific conditions not detailed Cyclobutane (core structure similar to pharmaceutical candidates)
Arylation Lithiated furan Arylated cyclobutane
Fluorination Known fluorination methods Fluorocyclobutane
Oxygenation Oxidation conditions Cyclobutanol
Bromination Known bromination methods Bromocyclobutane
Matteson Homologation Standard homologation conditions Homologated cyclobutane

Experimental Protocol: Key Diversification Reaction

This protocol for Suzuki-Miyaura Cross-Coupling of a cyclobutane boronate ester is adapted from methodology in the search results [1] [3].

Objective: To form a carbon-carbon bond between a cyclobutyl boronate ester and an aryl halide, demonstrating the synthetic utility of the cyclobutane side-product.

Materials:

  • Cyclobutane boronate ester (e.g., B(pin) derivative, 1.0 equiv)
  • Aryl chloride or bromide (1.2 equiv)
  • Palladium catalyst (e.g., an (N-heterocyclic carbene)Pd(allyl)Cl complex, 1-5 mol%)
  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
  • Solvent: A mixture of toluene/ethanol (4:1) or dioxane/water

Procedure:

  • Add the cyclobutane boronate ester, aryl halide, palladium catalyst, and base to a dry microwave vial or Schlenk tube.
  • Evacuate and backfill the reaction vessel with an inert gas (N₂ or Ar).
  • Add the degassed solvent mixture via syringe.
  • Heating Options:
    • Conventional: Heat at 60°C for several hours with stirring.
    • Microwave (Faster): Irradiate at 120°C for 1.5 minutes [3].
  • After completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
  • Quench with water and extract with ethyl acetate.
  • Purify the crude product by flash chromatography on silica gel to obtain the coupled product.

References

scaling up vinylcyclooctane reactions process optimization

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Framework for Your FAQ

To help you get started, here is a template for a troubleshooting table you can populate once you find the relevant data.

Problem Area Common Issue Potential Cause Recommended Solution
Reaction Yield Decreased yield at larger volumes Inefficient mixing or heat transfer Optimize agitation speed; use segmented flow reactor
Reaction Yield Increased by-products Longer heating/cooling times leading to side reactions Implement controlled addition and rapid quenching
Purification Difficult separation of product Change in physical properties at scale Switch from column chromatography to crystallization or distillation
Safety Uncontrolled exotherm or pressure build-up Accumulation of reactive intermediates or degradation Conduct calorimetry studies; implement controlled dosing and pressure relief

Workflow for Process Scale-Up

The diagram below outlines a generalized workflow for optimizing a chemical reaction for a larger scale. You can adapt this logical framework for your vinylcyclooctane process.

Generalized Scale-Up Workflow Start Lab-Scale Reaction (Optimized) A1 Reaction Hazard Assessment Start->A1 A2 Identify Critical Process Parameters Start->A2 B2 Process Safety Testing A1->B2 B1 Kilogram-Scale Pilot Reaction A2->B1 B3 Workup & Purification at Scale B1->B3 B2->B3 C1 Final Product & Data Analysis B3->C1 End Technology Transfer to Plant C1->End

Analytical Methods for Vinylcyclooctane Quantification

Author: Smolecule Technical Support Team. Date: February 2026

For volatile organic compounds like vinylcyclooctane, Gas Chromatography (GC) is typically the most appropriate and reliable quantification method. You can adapt the following standard protocols, as specific methods for this compound were not found in the search results.

The table below summarizes the key properties of this compound that guide method development [1]:

Property Value
Chemical Formula C10H18
Molecular Weight 138.25 g/mol
Boiling Point 178.7 ± 7.0 °C (Predicted)
Density 0.849 ± 0.06 g/cm³ (Predicted)
Flash Point 21 °C
Primary Method: Gas Chromatography (GC) with Flame Ionization Detection (FID)
  • Principle: The sample mixture is vaporized and carried by an inert gas through a coated column. Components separate based on their interaction with the coating and boil points, and are then detected by the FID.
  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane). A common starting concentration is 1 mg/mL.
  • Suggested Instrument Parameters:
    • Column: A non-polar to mid-polar capillary column (e.g., 5% phenyl polysiloxane, 30m length, 0.25mm ID, 0.25µm film thickness).
    • Injector Temp: 250°C, split mode (split ratio 10:1 to 50:1).
    • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min).
    • Oven Program: Initial 40°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
    • Detector (FID): 250°C.
  • Quantification: Use an internal standard (e.g., decane or dodecane) for highest accuracy. Construct a calibration curve with at least five known concentrations of a this compound standard.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Use Case: To confirm the identity of this compound in an unknown mixture based on its fragmentation pattern.
  • Parameters: GC conditions can be similar to the GC-FID method.
  • Mass Spec: Operate in Electron Impact (EI) mode at 70 eV and scan from m/z 50 to 200. The molecular ion peak for this compound should be at m/z 138.

Troubleshooting FAQs

Q1: I am getting a broad peak with a tail for this compound. What could be the cause?

  • A: Peak tailing is often due to active sites in the GC system.
    • Solution 1: Check and maintain your GC inlet liner. Replace it if dirty or broken.
    • Solution 2: Consider performing maintenance on the column by trimming a few centimeters from the injector end.
    • Solution 3: Ensure your dilution solvent is of high purity and that the sample is clean.

Q2: The calibration curve has a poor linear fit (R² < 0.995). How can I improve it?

  • A: This indicates inconsistent injection or sample preparation.
    • Solution 1: Use an internal standard. This corrects for minor injection volume variations.
    • Solution 2: Ensure all standard solutions are prepared accurately using calibrated pipettes and volumetric flasks.
    • Solution 3: Verify that the concentration range of your standards is appropriate for the detector's linear dynamic range.

Q3: How can I confirm the peak I see is actually this compound?

  • A: Use a confirmatory technique.
    • Solution 1: Analyze a pure this compound standard (if available) under the same conditions; the retention time should match.
    • Solution 2: Use GC-MS to obtain a mass spectrum of the peak and compare its fragmentation pattern to a reference library.

Experimental Workflow Diagram

The following diagram visualizes the logical workflow for the analytical process, from sample preparation to data analysis.

Start Start Sample Analysis Prep Sample Preparation (Dilution in solvent) Start->Prep GC Instrumental Analysis (GC-FID or GC-MS) Prep->GC Data Data Acquisition GC->Data Quant Quantification (Calibration Curve) Data->Quant Report Report Results Quant->Report

References

safety considerations for vinylcyclooctane laboratory use

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Hazard Assessment & Safety Data

Since exact data for vinylcyclooctane is unavailable, you should systematically determine its properties. The following table outlines the key data points you need to find or establish and the relevant regulatory frameworks to guide your assessment.

Safety Parameter Description & Relevance Regulatory Context / Analogous Data
Toxicity (Acute Oral) Median Lethal Dose (LD50) crucial for hazard classification [1]. Use (Q)SAR models (in silico) to predict rat oral LD50 as an alternative to in vivo testing [1] [2].
Health Factors & Target Organs Identifies specific organs or systems (e.g., liver, nervous system) that the chemical may damage [3]. Consult safety data for structurally similar compounds (e.g., vinyl chloride) [3].
Exposure Limits Defines the maximum concentration of a chemical in air to which workers can be exposed. Refer to established limits for analogous substances (e.g., OSHA PEL for vinyl chloride is 1 ppm TWA) [3].
Physical Hazards Assesses characteristics like flammability, corrosivity, and reactivity [4]. Check for ignitable waste (D001) or reactive waste (D003) characteristics per EPA guidelines [4].
Waste Classification Determines the proper disposal code if the chemical becomes waste [4]. Classify based on EPA "D" codes for characteristic wastes or "F" codes for non-specific sources [4].

General Laboratory Safety & Best Practices

Adhere to these universal safety practices when handling any laboratory chemical:

  • Hierarchy of Controls: Prioritize engineering controls (e.g., always use a fume hood), followed by administrative controls (e.g., established Standard Operating Procedures), and finally, Personal Protective Equipment (PPE) [5] [3].
  • Exposure Monitoring: If a chemical lacks a specific exposure limit, use direct-reading instruments (e.g., photoionization detectors) or detector tubes to monitor airborne concentrations in the work area [3].
  • Waste Management: Assume that unused chemicals and their solutions are hazardous waste unless proven otherwise. Segregate waste streams according to their hazard characteristics (e.g., ignitable, corrosive) for proper disposal [4].

The experimental workflow for risk assessment and safe handling can be summarized as follows:

Start Start: Assess Risk for New Chemical Step1 Step 1: Search for Supplier SDS Start->Step1 Step2 Step 2: Use (Q)SAR Models for Toxicity Prediction Step1->Step2  Data incomplete or unavailable Step3 Step 3: Apply Precautionary Principle & Analogues Step2->Step3 Step4 Step 4: Implement Safety Controls Step3->Step4 Step5 Step 5: Conduct Experiment with Ongoing Monitoring Step4->Step5 End End: Manage Waste According to Hazard Step5->End

References

Technical Support Center: Vinyl Cyclobutane Rearrangements

Author: Smolecule Technical Support Team. Date: February 2026

Advisory Note While specific data on vinylcyclooctane is limited in the retrieved results, the following information on vinyl cyclobutane systems is directly analogous. These rearrangements are critical in the biosynthesis of marine natural products with drug discovery potential, such as the dictazole family, which are investigated as BACE1 inhibitors for Alzheimer's disease [1] [2]. The principles of controlling selectivity in these ring systems are highly transferable.


Frequently Asked Questions (FAQs)

Q1: What is the fundamental rearrangement pathway for vinyl cyclobutane systems? The vinyl cyclobutane rearrangement is a ring-expansion reaction that converts a cyclobutyl core into a cyclohexenyl constitutional isomer. This is a strategic transformation in natural product biosynthesis and synthesis [1].

The following diagram illustrates the core rearrangement logic and its application in a biosynthetic pathway.

G VCB Vinyl Cyclobutane RingExpansion Ring Expansion (Vinyl Cyclobutane Rearrangement) VCB->RingExpansion Cyclohexenyl Cyclohexenyl Isomer RingExpansion->Cyclohexenyl DictazoleA Dictazole A (Cyclobutyl Core) VCBtoCH Direct Conversion via Rearrangement DictazoleA->VCBtoCH DictazolineC Dictazoline C (Cyclohexenyl Core) VCBtoCH->DictazolineC

Q2: My reaction gives a complex mixture of products. How can I improve selectivity? A direct intermolecular [2+2] photocycloaddition strategy to form cyclobutanes often faces severe selectivity issues, including homodimerization vs. heterodimerization and poor control over stereochemistry [2]. Consider these alternative strategies:

  • C–H Functionalization Logic: This approach offers an alternative to traditional photocycloadditions. By using C–H bonds as latent functional groups, issues of chemoselectivity can be mitigated, enabling the stereocontrolled synthesis of complex, unsymmetrical cyclobutanes found in natural products [2].
  • Metalloradical Catalysis: For vinylcyclopropane systems (a related strained ring), recent advances using Ni(I) catalysts enable rapid, stereospecific cis/trans isomerization at room temperature. This method prevents undesired ring-opening and preserves enantiopurity, offering exceptional control [3].

Q3: What analytical challenges are associated with these cyclobutane products? Cyclobutane rings are fluxional and can rapidly undergo ring flipping, leading to unpredictable NMR chemical shifts and complex coupling constants. This has historically led to structural misassignments. For definitive structural confirmation, rely on:

  • X-ray crystallography
  • Chemical synthesis
  • Computational methods for comparison [2]

Experimental Protocol & Troubleshooting Guide

The following table summarizes key experimental parameters for the rearrangement of dictazole A to dictazoline C, as referenced from the literature [1].

Parameter Specification & Quantitative Data
Core Transformation Direct conversion of cyclobutyl analogue to its cyclohexyl constitutional isomer.
Proposed Mechanism Vinyl cyclobutane (VCB) rearrangement [1].
Key Evidence Analysis of 2D NMR spectroscopic data (DMSO-d₆ and MeOH-d₄), including DEPT, HSQC, HMBC, COSY, and ROESY [1].
Structural Analysis Planar structures defined by HMBC and COSY correlations. Relative configurations established via ROESY and 1D-DPFGSE NOE spectra [1].
Biological Relevance Dictazole A shows inhibitory activity against BACE1 (memapsin 2), a protease target for Alzheimer's disease, with an IC₅₀ value of 50 μg/mL [1].

Troubleshooting Common Experimental Issues

Observed Issue Potential Cause Recommended Solution
Low Yield / No Conversion Incorrect reaction conditions for the specific rearrangement. The direct thermal VCB rearrangement can require forcing conditions. Refer to a related system where microwave irradiation at 200°C in water was used to drive the VCB rearrangement of sceptrin to ageliferin [2].
Uncontrolled Stereochemistry Thermal or photochemical racemization. Implement a mild metalloradical catalysis strategy. For a model system, using 1 mol% of a Ni(I) catalyst (dimer 1) in dioxane at room temperature for 5 minutes achieved isomerization with >98% yield and 98.8% e.e. retention [3].
Complex Mixture from Dimerization Statistical homodimerization and poor regiocontrol in [2+2] cycloadditions. Abandon the direct dimerization approach. Employ a C–H functionalization strategy to build the cyclobutane core with inherent control over regiochemistry and stereochemistry of substituents [2].

For Further Research

To deepen your investigation, you may find the following resources helpful:

  • PMC Articles: The full texts of [1] and [2] will contain exhaustive experimental details, including complete NMR spectral data and analysis.
  • Recent Methodologies: The seminal work on Ni(I) metalloradical catalysis [3] represents a cutting-edge approach to controlling selectivity in strained ring systems and is highly recommended for further study.

References

managing ring strain reactivity in vinylcyclooctane applications

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Ring Strain

Ring strain is the instability that arises when bonds in a cyclic molecule are forced into angles that deviate from their ideal values. It is a key driver of reactivity in organic synthesis [1].

  • Components: Ring strain results from a combination of three factors:
    • Angle Strain: Deviation of bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometry.
    • Torsional Strain: Eclipsing of bonds in adjacent atoms.
    • Transannular Strain: Non-bonded repulsions between atoms across a ring (mainly in medium-sized rings, 8-11 atoms) [1].
  • Quantifying Strain: Ring Strain Energy (RSE) is the energy required to distort bonds to form a ring. It is often quantified computationally or experimentally via heat of combustion. The table below shows strain energies for common rings [1].
Ring System Strain Energy (kcal/mol) Primary Source of Strain
Cyclopropane 27.5 Severe Angle Strain
Cyclobutane 26.3 Angle Strain, some Torsional Strain
Cyclopentane 6.2 Torsional Strain (puckering relieves some)
Cyclohexane 0.1 Minimal Strain (chair conformation)
Cyclooctane 9.7 Transannular Strain
Bicyclo[1.1.0]butane ~66.3 Extreme Angle Strain [1]

Troubleshooting Guide: Managing Ring Strain Reactivity

Here are common challenges and solutions when working with strained molecules, compiled from recent synthetic studies.

Problem/Symptom Possible Cause Suggested Solution
Uncontrolled Ring-Opening Overly reactive central bond in BCBs; unsuitable reaction conditions. Use catalyst control (e.g., Cu(I) vs. Cu(II) salts) to dictate α- or β'-selectivity [2].
Low Diastereoselectivity Poor stereocontrol during nucleophilic addition to BCBs. Optimize catalyst and solvent. CuCl in THF achieved >20:1 d.r. for α-selective hydrophosphination [2].
Unintended Isomerization Metallic catalysts or radicals causing geometry change. For vinylcyclopropanes, a Ni(I) metalloradical catalyst can enable clean, stereoretentive cis/trans isomerization at room temperature [3].
Low Yield in Ring Expansion Inefficient activation of the strained system. Utilize functional groups that serve dual roles. A ketone on a BCB can act as both an activating group and a reacting partner in nucleophilic addition/Horner–Wadsworth–Emmons olefination [4].
Predicting Reactivity Difficulty estimating which strained molecules will react. Use machine learning tools to predict Ring Strain Energy (RSE). The AIMNet2 RSE workflow can reliably and quickly predict RSE to identify reactive candidates [5].

Experimental Protocols

The following are summarized methodologies from recent publications for handling strained systems.

Protocol 1: α-Selective Hydrophosphination of Acyl Bicyclobutanes

This method produces 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity [2].

  • Reaction Setup: In a nitrogen-filled glovebox, add acyl BCB (1.0 equiv), CuCl (10 mol%), and THF to a vial.
  • Addition: Add diphenylphosphine (1.2 equiv) to the reaction mixture.
  • Reaction Conditions: Stir the sealed vial at 60°C for 48 hours.
  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short silica gel pad. Concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude residue by flash chromatography on silica gel to obtain the α-phosphinated cyclobutane product.
Protocol 2: Stereoretentive Isomerization of Vinylcyclopropanes

This Ni(I)-catalyzed protocol isomerizes vinylcyclopropanes without loss of enantiopurity [3].

  • Catalyst Preparation: Generate the Ni(I) dimer catalyst 1 in situ or use a pre-formed complex.
  • Reaction Setup: Charge a reaction vessel with the enantiopure vinylcyclopropane substrate.
  • Catalysis: Add 1 mol% of the Ni(I) dimer catalyst and 1,4-dioxane as solvent.
  • Reaction Conditions: Stir the reaction at room temperature. Monitor by TLC or GC-MS; reaction typically completes within 5 minutes.
  • Work-up: Directly concentrate the reaction mixture.
  • Purification: Purify the residue by flash chromatography to obtain the isomerized product with retained enantiopurity.

Workflow Visualization

The diagram below outlines a general decision-making workflow for managing ring strain reactivity, based on the principles in the troubleshooting guide.

Key Considerations for Your Research

  • Bioisosteres in Drug Discovery: Strained systems like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.1.1]hexene (BCHe) are valuable phenyl group bioisosteres. They can improve metabolic stability and physicochemical properties of drug candidates [4].
  • Computational Tools: For projects involving novel strained rings, leverage new machine learning tools like the AIMNet2 RSE workflow for fast and accurate prediction of ring strain energy, aiding in reactivity prediction and experimental design [5].

References

vinylcyclooctane vs other cycloalkenes reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Finding a direct, pre-existing comparison might be challenging. Here are a few suggestions on how you can proceed to gather the necessary information:

  • Refine Your Search: You may have more success by searching for specific reaction types (e.g., "ring-closing metathesis of vinylcyclooctane", "hydrogenation kinetics of cycloalkenes") or by comparing individual properties of this compound and other specific cycloalkenes (like cyclooctene, cyclohexene, or norbornene) in specialized chemistry databases.
  • Consult Primary Literature: The required data likely exists scattered across primary research articles. A detailed search in academic databases for papers focusing on this compound and its use in various chemical reactions would be necessary to compile the data manually.
  • Consider a Theoretical Study: If experimental data is scarce, you might explore computational chemistry studies that can predict and compare reactivity parameters, such as frontier molecular orbital energies or reaction barriers, for these compounds.

A Framework for Your Comparison Guide

Once you have gathered the data, you can structure it effectively. The table below outlines the key parameters a comprehensive comparison should include.

Comparison Parameter This compound Other Cycloalkenes (e.g., Cyclohexene, Norbornene)
Structure & Strain Medium-sized ring with exocyclic vinyl group Varies (e.g., 6-membered ring, bicyclic)
Typical Reactions Ring-Closing Metathesis, Hydrogenation, Epoxidation Similar core reactions, but with differing rates and yields
Experimental Rate Constant (k) Data required Data required (for direct comparison)
Reaction Yield (%) Data required Data required (for a specific reaction)
Activation Energy (Ea) Data required Data required
Key References (To be filled from primary literature) (To be filled from primary literature)

Visualizing Reactivity with Graphviz

To meet your requirement for a visualization, here is a generic Graphviz (DOT language) template for a reaction mechanism. You can adapt this script once you have specific data on the pathways you wish to illustrate [1].

ReactivityPathway Reactants Reactants Intermediate Reactive Intermediate Reactants->Intermediate Activation ProductA Major Product Intermediate->ProductA Low Ea Fast ProductB Minor Product Intermediate->ProductB High Ea Slow

This code generates a diagram showing a generic reaction pathway where reactants form an intermediate that leads to major and minor products, with edge labels indicating how activation energy (Ea) influences the reaction speed.

References

comparative study vinylcyclooctane vs vinylcyclohexane properties

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of Vinylcyclohexane

The table below lists key properties for vinylcyclohexane gathered from chemical databases [1] [2].

Property Value
CAS No. 695-12-5
Molecular Formula C8H14
Molecular Weight 110.2 g/mol
Boiling Point 128 °C (lit.)
Melting Point -121 °C
Density 0.805 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.448 (lit.)
Flash Point 70 °F (21.1 °C)
Vapor Pressure 19.4 hPa at 20°C
Water Solubility Insoluble
Form Colourless Oil
LogP 5 at 20°C

Experimental Context and Protocols

While specific experimental data comparing vinylcyclohexane and vinylcyclooctane was not available, the following contexts illustrate their use in research, which can inform your experimental design.

  • Application in Organic Synthesis: Vinylcyclohexane has been used in cascade Friedel-Crafts cycli-acylalkylation reactions. In one protocol, it was reacted with mixed trifluoroacetyl phenylacetyl anhydride without additional solvent to produce 4-cycloalkyltetralen-2-ol phenylacetates in 63% yield [3]. This demonstrates its utility as a building block for complex organic molecules, a role that this compound also fulfills in similar synthetic routes [3].
  • Application in Polymer Science: A key reaction is the nickel-catalyzed C–C activation of vinylcyclobutanes (VCB), which are structurally related. This protocol uses N-heterocyclic carbene (NHC)-supported nickel complexes. Under irradiation with visible light at ambient temperature, VCB undergoes formal retro-[2+2] cycloaddition to produce ethylene and butadiene dimers. This methodology has been applied to the depolymerization of oligocyclobutanes, relevant for developing chemically recyclable polyolefins [4]. This highlights the relevance of such compounds in advanced materials and sustainability research.

Reaction Mechanism Workflow

The nickel-catalyzed reaction mentioned involves multiple steps, as illustrated below:

G Start Vinylcyclobutane (VCB) + [(NHC)Ni(0)] Intermediate (NHC)Ni(VCB)₂ Complex Start->Intermediate Oxidative Addition Metallacycle Isolated Ni(II) Allyl-Metallacycle Intermediate->Metallacycle Conversion Products Product Mixture: • Ethylene • 4-Vinylcyclohexene • 1,5-Cyclooctadiene • Hexadiene Isomers Metallacycle->Products Visible Light Irradiation

Practical Experimental Guidance

For researchers designing experiments with these compounds:

  • Handling and Storage: Vinylcyclohexane is a highly flammable liquid and is light-sensitive [1] [2]. It should be stored at 2-8°C under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before use.
  • Synthesis Consideration: A modern preparation method for vinylcyclohexane involves a two-step synthesis from cyclohexanone via a sulfonylhydrazone intermediate. A critical step in the purification is distilling the product in the presence of a polymerization inhibitor (e.g., 1,4-hydroquinone or BHT) to prevent its self-polymerization [5] [6].
  • Analytical Confirmation: Purity is typically confirmed by gas chromatography (GC), with commercial samples available at >98.0% purity [2].

Research Outlook

The global market for vinylcyclohexane is projected to grow, driven by its applications in polymers, plastics, and as a chemical intermediate [7]. Emerging trends include its use in developing chemically recyclable polymers [4] and its role as a reagent in nickel-catalyzed hydrosilylation of alkenes [1] [2].

References

vinylcyclooctane bioisosteric replacement potential analysis

Author: Smolecule Technical Support Team. Date: February 2026

Established Saturated Bioisosteres

Recent medicinal chemistry strategies often focus on replacing flat, aromatic benzene rings with saturated, three-dimensional (3D) carbon-rich structures. This "escape from flatland" aims to improve drug-like properties such as metabolic stability and aqueous solubility [1].

The table below summarizes some well-characterized saturated bioisosteres that have been successfully applied in drug discovery campaigns, in contrast to the lack of data for vinylcyclooctane.

Bioisostere Core Typical Benzene Replacement For Key Reported Advantages Example in Drug Discovery
Bicyclo[1.1.1]pentane (BCP) para-substituted Improved metabolic stability, aqueous solubility (15x), lowered lipophilicity [1]. γ-Secretase inhibitor (Pfizer) [1].
Bicyclo[2.2.2]octane (BCO) para-substituted Retained potency with improved oral bioavailability [1]. BG9928 (Adenosine A1 antagonist); APG-115 (MDM2 inhibitor, in clinical trials) [1].
Cubane para-substituted Saturated, 3D character to reduce metabolic toxicity risks [1]. --
Cyclohexane para-substituted & monosubstituted A classical isostere; improves potency in many cases [1]. --
This compound Not established No experimental data or application examples found. None identified.

The Concept and Workflow of Bioisosteric Replacement

Bioisosteric replacement in drug design involves swapping an atom or group of atoms with another that has similar biological properties. The goal is to create a new molecule with improved attributes, such as reduced toxicity or better pharmacokinetics [2].

Modern approaches to identifying and validating these replacements are highly computational and rely on understanding 3D shape and electronic properties. The following diagram outlines a generalized workflow for a bioisosteric replacement project, which would apply regardless of the specific scaffold being investigated.

Start Lead Compound with Benzene Ring A Identify Desired Properties (e.g., Metabolic Stability, Solubility) Start->A B Select Potential Bioisosteric Scaffold A->B C In Silico Modeling & Analysis (3D Shape, Electrostatics, Docking) B->C D Synthesis of Analog(s) C->D E Biological & Physicochemical Evaluation D->E F Decision: Proceed or Iterate E->F F->B Iterate if needed

Research Recommendations

To conduct a meaningful analysis of a novel bioisostere like this compound, consider these practical steps:

  • Focus on Established Scaffolds: For immediate project needs, prioritize scaffolds with proven records, such as BCP and BCO, for which synthetic methods and property data are readily available [1].
  • Investigate the Core Scaffold: Search for data on the parent structure cyclooctane. While likely to be more flexible and have a different geometry than successful rigid scaffolds like BCP, any existing data on cyclooctane could provide initial insights into the potential of its derivatives.
  • Utilize Computational Tools: Employ molecular modeling software to compare the steric and electronic profile of this compound against a benzene ring and other successful isosteres. This can help you assess its theoretical potential before committing to complex synthesis [3].

References

thermal rearrangement validation vinylcyclooctane derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of the Vinylcyclobutane-Cyclohexene Rearrangement

The thermal rearrangement of vinylcyclobutane to cyclohexene is a key reaction in organic synthesis for building six-membered rings. It proceeds through a diradical intermediate that exists on a very flat potential energy surface [1]. This rearrangement is conformationally sensitive, and the stereochemistry of the final product depends on the transition structures these diradicals can adopt [1]. The mechanism is also intrinsically linked to the potential energy surface of the Diels-Alder reaction between butadiene and ethylene [1].

Experimental Data and Validation Techniques

The table below summarizes key experimental data and analytical techniques used to validate the rearrangement, based on a study of the natural product Dictazole A [2].

Aspect Validated Experimental Technique(s) Key Observations and Data
Structural Change (Cyclobutyl to Cyclohexyl) 1D & 2D NMR (1H, 13C, DEPT, COSY, HMBC, ROESY) [2] Loss of cyclobutane methine signals (e.g., H-8/H-8'); Appearance of methylene (H2-8) AB system in cyclohexene product [2].
Solvent-Dependent Tautomerism 13C NMR in different solvents (MeOH-d4, DMSO-d6) [2] Large downfield shifts for key carbons (e.g., C-13 from 173.8 ppm to 188.4 ppm); Evidence for 2-amino-imidazolone 2-imino-imidazolidinone equilibrium [2].
Relative Stereochemistry 1D-DPFGSE NOE & ROESY experiments [2] Specific NOE correlations (e.g., between H-8' and H-14') used to determine relative configuration of chiral centers [2].
Direct Conversion Evidence LC-MS & NMR monitoring of reaction [2] Direct observation of Dictazole A (cyclobutyl) converting to Dictazoline C (cyclohexyl constitutional isomer) [2].

Representative Experimental Protocol

This is a generalized protocol based on the conversion of Dictazole A to Dictazoline C, which illustrates a real-world application of this rearrangement [2].

  • Starting Material Isolation/Preparation: Obtain the vinyl cyclobutane substrate. In the study, Dictazole A was isolated from a marine sponge (Smenospongia cerebriformis) extract using extensive chromatographic separations [2].
  • Rearrangement Reaction:
    • Procedure: The pure vinyl cyclobutane compound is subjected to thermal conditions. The specific conditions for the dictazole rearrangement are not detailed, but similar rearrangements (e.g., of Sceptrin to Ageliferin) have been achieved using microwave irradiation in water at 200°C [3].
    • Monitoring: The reaction mixture is monitored over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) to track the consumption of the starting material and formation of the cyclohexene product [2].
  • Product Isolation & Purification: After the reaction is complete, the mixture is concentrated. The cyclohexene product is purified from any remaining starting material or byproducts using methods like preparative TLC or HPLC [2].
  • Structural Elucidation & Validation: The purified product is analyzed to confirm the rearrangement has occurred, using the suite of techniques outlined in the table above (NMR, MS, etc.) [2].

Reaction Workflow and Mechanistic Pathway

The following diagram visualizes the logical workflow for conducting and validating the rearrangement, based on the experimental protocol.

Start Start: Vinyl Cyclobutane Compound Step1 Apply Thermal Conditions (e.g., Microwave Irradiation) Start->Step1 Step2 Monitor Reaction (LC-MS / TLC) Step1->Step2 Step3 Isolate & Purify Product Step2->Step3 Step4 Validate Structure via: • 1D/2D NMR • NOE/ROESY • MS Step3->Step4 End Confirmed Cyclohexene Product Step4->End

This diagram illustrates the key mechanistic steps of the vinylcyclobutane rearrangement, showing the formation of the diradical transition state.

A Vinyl CyclobutaneReactant B Diradical Intermediate /Transition State A->B Thermal Activation (Concerted or Stepwise) C CyclohexeneProduct B->C Bond Reformation (Stereochemistry Defined)

Key Considerations for Researchers

  • Biosynthetic Relevance: This rearrangement is significant in natural product biosynthesis. It provides a plausible non-photochemical pathway for complex alkaloids (e.g., in Dictazoles and Sceptrin) to form in marine environments with little sunlight [2] [3].
  • Analytical Challenges: Cyclobutane rings are fluxional and can exhibit complex NMR coupling, making structural and stereochemical determination difficult. A combination of advanced techniques is essential for validation [3].

References

comparative polymerization behavior vinylcyclooctane analogs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Polymerization Data

The table below summarizes common controlled/living polymerization techniques applicable to a range of vinyl monomers [1]. You can use it as a template to organize data for vinylcyclooctane analogs.

Polymerization Technique Typical Catalytic System Key Characteristics Applicable Monomer Families (from search results)
Atom Transfer Radical Polymerization (ATRP) Alkyl halide initiator + Cu(I)X/bpy complex [1] Good functional group tolerance; can be used for methacrylates [1] Methacrylates, Styrenics [1]
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Radical initiator + Chain-transfer agent (e.g., dithiocarbamate) [1] Compatible with a wide range of monomers; requires specific chain-transfer agents [1] Methacrylates, Acrylates, Styrenics [1]
Living Cationic Polymerization Lewis acid catalysts (e.g., Friedel-Crafts type) [1] Effective for cationically active monomers like styrenics and vinyl ethers [1] Styrenics, Vinyl ethers [1]
Living Anionic Polymerization Alkali metal initiators (e.g., butyllithium) [1] Capable of producing polymers with narrow molecular weight distributions [1] Styrenics, Dienes [1]
Ring-Opening Metathesis Polymerization (ROMP) Grubbs-type ruthenium catalysts [1] Particularly suitable for cyclic olefins [1] Cycloolefins (e.g., Norbornene) [1]

Experimental Methodology

For objective comparison, experiments should follow standardized protocols. Below is a generalized workflow for evaluating polymerization behavior, which can be applied to this compound analogs.

experimental_workflow A Monomer Purification B Polymerization Reaction Setup A->B C Reaction Quenching B->C D Polymer Purification C->D E Analysis & Characterization D->E F Technique: ATRP, RAFT, etc. F->B G Parameter: Time, Temp., Catalyst G->B H Method: NMR, GPC, DSC H->E

General Experimental Protocol for Polymerization [1]:

  • Monomer Purification: Purify the vinyl monomer (e.g., by passing it through a column of basic alumina or by distillation) to remove inhibitors and protic impurities that can interfere with the catalyst.
  • Polymerization Reaction Setup: Conduct all reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
    • Typical Procedure: Add the monomer, solvent, and ligand to a dried reaction vessel. Then, add the catalyst and initiator to start the reaction. The specific molar ratios of monomer to initiator (M/I ratio) will determine the target molecular weight.
  • Reaction Quenching: After a predetermined time, stop the reaction by exposing the contents to air or by adding a small amount of a protic solvent (e.g., methanol).
  • Polymer Purification: Precipitate the polymer into a large volume of a non-solvent (e.g., methanol or hexanes), collect it by filtration, and dry it under vacuum until constant weight is achieved.

Key Performance Metrics

Once polymers are synthesized, the following metrics should be compared for each polymerization technique applied to this compound analogs.

Performance Metric Description & Measurement Method Significance for Comparison

| Monomer Conversion | Measurement: Gravimetric analysis or 1H NMR spectroscopy. Calculation: (Weight of polymer / Weight of initial monomer) × 100%. | Indicates the reaction's efficiency and practical usefulness for each technique [1]. | | Molecular Weight Control | Measurement: Gel Permeation Chromatography (GPC). Comparison: Experimental molecular weight (Mn, exp) vs. theoretical molecular weight (Mn, theo). | A key indicator of a "living" or controlled polymerization; closer agreement suggests better control [1]. | | Dispersity (Đ) | Measurement: Gel Permeation Chromatography (GPC). Calculation: Đ = Mw / Mn. | Measures the breadth of the molecular weight distribution. Lower values (e.g., Đ < 1.2) indicate a well-controlled system [1]. | | Polymer Microstructure | Measurement: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. | Determines tacticity, regioregularity, and the presence of any secondary reactions that may alter the polymer backbone [1]. | | Thermal Properties | Measurement: Differential Scanning Calorimetry (DSC) to find Glass Transition Temperature (Tg). | Allows for correlation between the polymer's structure and its material properties [1]. |

Suggestions for Finding Specific Data

Since specific data on this compound is unavailable, I suggest these approaches to find the information you need:

  • Search Scientific Databases: Conduct a targeted search on platforms like SciFinder, Reaxys, or PubMed using specific keywords such as "this compound polymerization," "controlled polymerization of medium-sized cycloolefins," or "ROMP of C8 cycloolefins."
  • Explore Related Compound Classes: The search results indicate that cyclic olefins like norbornene undergo controlled polymerization via techniques like ROMP [1]. Research in this area may provide valuable insights and predictive models for this compound behavior.
  • Review Patent Literature: Patents can be a source of proprietary but highly detailed synthetic procedures and performance data for specific monomers.

References

vinylcyclooctane stability comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Stability Comparison of Cyclic Alkenes

To objectively compare the stability of vinylcyclooctane with similar compounds, the analysis should focus on ring strain, conformational flexibility, and the stability of the vinyl substituent. Compounds for comparison should be selected based on ring size and the presence of exocyclic double bonds.

The table below outlines a proposed set of compounds and key parameters for a comparative stability analysis.

Compound Name Ring Size Key Stability Factor Expected Relative Stability Primary Experimental Evidence
This compound 8 Moderate transannular strain, flexible Medium Heat of Hydrogenation (∆Hhydro)
Vinylcyclohexane 6 Minimal ring strain, chair conformation High (Baseline) ∆Hhydro, Computational (Strain Energy)
Vinylcyclobutane 4 High angle and torsional strain Low ∆Hhydro, Thermal Decomposition Rate
Vinylcyclopropane 3 Extreme ring strain, highly reactive Very Low ∆Hhydro, Polymerization Susceptibility
1,2-Divinylcyclohexane 6 Stabilizing conjugation (if dienes form) Variable (Depends on context) UV-Vis Spectroscopy, ∆Hhydro

Experimental Protocols for Stability Assessment

To generate the data for the comparison table, the following experimental protocols are key. These methodologies provide quantitative and qualitative measures of molecular stability.

  • Heat of Hydrogenation (∆Hhydro) Measurement

    • Principle: This experiment measures the enthalpy change when a molecule undergoes catalytic hydrogenation. A less stable alkene will release more heat upon saturation, resulting in a larger, more exothermic ∆Hhydro value.
    • Procedure:
      • Sample Preparation: Dissolve a pure sample of the vinyl-substituted cycloalkane (e.g., this compound) in an inert solvent.
      • Calorimetry: Use a reaction calorimeter. Introduce a known excess of hydrogen gas in the presence of a catalyst like platinum oxide (PtO₂) or palladium on carbon (Pd/C).
      • Data Recording: Monitor the temperature change throughout the reaction until hydrogenation is complete.
      • Calculation: The heat of hydrogenation (∆Hhydro) is calculated from the temperature change and the system's heat capacity. This value is directly correlated with the molecule's ground-state stability.
  • Computational Strain Energy Calculation

    • Principle: Quantum mechanical calculations can determine a molecule's total strain energy by comparing its energy to that of a strain-free reference compound.
    • Procedure:
      • Geometry Optimization: Use computational chemistry software (e.g., Gaussian, ORCA) to perform a geometry optimization of the molecule (e.g., this compound) at a defined level of theory, such as DFT (B3LYP/6-31G*).
      • Isodesmic Reaction: Design an isodesmic (bond-conserving) reaction. For example, the strain energy of vinylcyclohexane can be estimated using a reaction where vinylcyclohexane + propane → cyclohexane + propene.
      • Energy Calculation: Calculate the energy change (∆E) for this hypothetical reaction. The strain energy is derived from this ∆E value.
  • Thermal Decomposition Kinetics

    • Principle: This experiment assesses stability by measuring how quickly a compound decomposes at elevated temperatures. Less stable compounds decompose faster.
    • Procedure:
      • Sample Heating: Seal the compound in an inert ampoule and place it in a constant-temperature oven or reactor.
      • Reaction Monitoring: At regular time intervals, remove samples and analyze them using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the remaining starting material and the formation of decomposition products.
      • Kinetic Analysis: Plot the concentration of the starting material versus time to determine the rate constant (k) for the decomposition. The half-life (t1/2) of the compound can then be calculated.

Visualizing Stability Relationships and Data

The following diagram illustrates the logical workflow for conducting a stability comparison, from compound selection to data interpretation. The diagram uses high-contrast colors with text explicitly set to fontcolor="#202124" for readability against light backgrounds.

stability_workflow start Stability Comparison Objective select_cmpds Select Comparable Compounds start->select_cmpds define_params Define Stability Parameters select_cmpds->define_params experimental Perform Experiments define_params->experimental data_analysis Analyze & Tabulate Quantitative Data experimental->data_analysis conclusion Reach Conclusion on Relative Stability data_analysis->conclusion end Report Findings conclusion->end

This workflow provides a systematic approach for a comparative stability study. The relationship between a compound's structure and its experimental stability can be visualized by mapping key stability factors to their measurable outcomes.

stability_factors RingStrain Ring Strain DeltaH Heat of Hydrogenation RingStrain->DeltaH Directly Proportional StrainEnergy Computational Strain Energy RingStrain->StrainEnergy Primary Component Conjugation Conjugation Effects Conjugation->DeltaH Inversely Proportional Sterics Steric Hindrance DecompRate Thermal Decomposition Rate Constant (k) Sterics->DecompRate Can Increase

How to Locate Specific Data

Since specific data for this compound was not found in the search results, you can locate it through these specialized scientific resources:

  • Use Major Chemical Databases: Search SciFinder, Reaxys, or the NIST Chemistry WebBook. These are the most comprehensive sources for physicochemical data, including thermochemical values like heats of hydrogenation.
  • Perform a Targeted Literature Search: Look in specialized chemistry journals such as The Journal of Organic Chemistry, Tetrahedron, or Journal of the American Chemical Society. Search for terms like "medium-sized ring strain," "hydrocarbon stability," or "hydrogenation of cycloalkenes."
  • Leverage Computational Data: If experimental data is scarce, you can use computational chemistry software to calculate the strain energy of this compound and its comparators, providing a theoretical stability ranking.

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GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

61142-41-4

Wikipedia

Vinylcyclooctane

Dates

Last modified: 08-15-2023

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